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  • Product: 4-Disulfanylmorpholine
  • CAS: 876274-48-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of 4-disulfanylmorpholine

An In-depth Technical Guide to 4,4'-Dithiodimorpholine A Note on Nomenclature: The compound of interest is most commonly known in scientific literature and industrial applications as 4,4'-dithiodimorpholine. While the te...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4,4'-Dithiodimorpholine

A Note on Nomenclature: The compound of interest is most commonly known in scientific literature and industrial applications as 4,4'-dithiodimorpholine. While the term "4-disulfanylmorpholine" is used, it is less prevalent. This guide will primarily use the name 4,4'-dithiodimorpholine and its common abbreviation, DTDM.

Introduction

4,4'-Dithiodimorpholine (DTDM) is a versatile organic compound with the chemical formula C8H16N2O2S2.[1][2][3] It is characterized by two morpholine rings linked by a disulfide bond (-S-S-). This unique structural feature is the basis for its primary industrial application as a sulfur donor and vulcanizing agent in the rubber industry.[4] DTDM plays a crucial role in enhancing the mechanical properties and durability of a wide range of rubber products.[2][4] Beyond its use in rubber manufacturing, DTDM also finds applications in the synthesis of specialty chemicals and as a component in certain industrial formulations.[4][5]

Physical Properties of 4,4'-Dithiodimorpholine

DTDM is typically a white to off-white or pale yellow crystalline powder. It is generally odorless, although a faint sulfuric smell may be detected under conditions of heat or partial decomposition. It is insoluble in water but soluble in organic solvents such as benzene, alcohol, and acetone.

PropertyValue
Molecular Formula C8H16N2O2S2[1][2][3]
Molecular Weight 236.35 g/mol [1][3][4]
Melting Point 124-125 °C[1]
Boiling Point (Predicted) 371.7 ± 52.0 °C[1]
Density 1.32-1.38 g/cm³[1]
Appearance White to almost white crystalline powder[4]
Water Solubility Insoluble
Solubility in Organic Solvents Soluble in benzene, alcohol, and acetone
CAS Number 103-34-4[1][4]

Chemical Properties and Reactivity

The chemistry of DTDM is dominated by the reactivity of its disulfide bond. This bond is relatively weak and can be cleaved under certain conditions, which is fundamental to its application in vulcanization.

Sulfur Donor in Vulcanization

The primary chemical property of interest for DTDM is its ability to act as a sulfur donor at vulcanizing temperatures. During the vulcanization process, the disulfide bond in DTDM breaks, releasing active sulfur. This active sulfur then forms cross-links, primarily monosulfidic bridges, between polymer chains in the rubber. These cross-links are responsible for improving the elasticity, strength, and durability of the rubber.[4] The controlled release of sulfur from DTDM allows for a more uniform and consistent vulcanization process, reducing the risk of over-curing.

DTDM is often used in conjunction with other accelerators, such as thiazoles, thiurams, and dithiocarbamates, to achieve desired vulcanization characteristics.

Experimental Protocol: Rubber Vulcanization with DTDM

The following is a generalized protocol for the vulcanization of a rubber compound using DTDM. The specific formulation and processing parameters will vary depending on the type of rubber and the desired properties of the final product.

  • Compounding: The raw rubber (e.g., natural rubber, butyl rubber) is mixed with various additives in a two-roll mill or an internal mixer. These additives include:

    • Fillers (e.g., carbon black, silica) to reinforce the rubber.

    • Plasticizers to improve processability.

    • Antioxidants and antiozonants to protect against degradation.

    • A primary accelerator (e.g., a thiazole).

    • An activator (e.g., zinc oxide and stearic acid).

    • DTDM as the sulfur donor.

  • Homogenization: The components are thoroughly mixed to ensure a uniform dispersion of all ingredients within the rubber matrix.

  • Shaping: The compounded rubber is then shaped into the desired form, such as a sheet or a molded article.

  • Vulcanization (Curing): The shaped rubber is heated under pressure in a vulcanizing press. The temperature is typically in the range of 140-180°C. During this stage, the DTDM decomposes to release sulfur, which then cross-links the polymer chains.

  • Cooling and Demolding: After the specified curing time, the vulcanized rubber product is cooled and removed from the mold.

Visualization of DTDM in Vulcanization

Vulcanization_Process cluster_compounding Compounding Stage cluster_curing Curing Stage (Heat & Pressure) Raw Rubber Raw Rubber Mixing Mixing Raw Rubber->Mixing Additives Additives Additives->Mixing DTDM DTDM DTDM->Mixing Uncured Rubber Uncured Rubber Mixing->Uncured Rubber Homogenized Compound Sulfur Cross-linking Sulfur Cross-linking Uncured Rubber->Sulfur Cross-linking DTDM releases active sulfur Vulcanized Rubber Vulcanized Rubber Sulfur Cross-linking->Vulcanized Rubber

Caption: Workflow of rubber vulcanization using DTDM as a sulfur donor.

Applications

The primary application of DTDM is in the rubber industry as a vulcanizing agent and accelerator.[4] It is particularly well-suited for use with natural and synthetic rubbers, including butyl rubber.

Key applications include:

  • Tire Manufacturing: DTDM is used in the production of tires to enhance their strength, durability, and heat resistance.[4]

  • Industrial Rubber Products: It is a component in the manufacturing of various industrial rubber goods such as belts, hoses, and seals.

  • Heat-Resistant Rubber Products: The monosulfidic cross-links formed by DTDM contribute to improved thermal stability.

  • Asphalt Stabilization: DTDM can be used as a stabilizer for highway asphalt.

  • Adhesives and Coatings: It can be used to improve the strength, flexibility, and adhesion of elastomeric adhesives and protective coatings.

Beyond the rubber industry, DTDM has been noted for its use in:

  • Pharmaceuticals: As an intermediate in certain drug formulation processes.[4][5]

  • Cosmetics: As a stabilizer and antioxidant in some cosmetic formulations.[4][5]

  • Textile Industry: In treatments to enhance the properties of fabrics.[4]

Safety and Handling

DTDM should be handled with care, following appropriate safety protocols. Direct contact may cause skin irritation, and prolonged exposure could lead to sensitization. It is important to use personal protective equipment, such as gloves and safety glasses, when handling the powder.

Storage

DTDM should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. Containers should be kept tightly sealed to prevent contamination and moisture absorption.

References

  • 4,4'-DITHIODIMORPHOLINE (DTDM) - Ataman Kimya. [Link]

  • PATIENT INFORMATION SHEET 4,4´-Dithiodimorpholine - Chemotechnique Diagnostics. [Link]

  • 4,4-DITHIODIMORPHOLINE - Ataman Kimya. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-disulfanylmorpholine in Sulfur Donation

Abstract 4-disulfanylmorpholine, also known as 4,4'-dithiodimorpholine (DTDM), is a pivotal sulfur donor with extensive applications, most notably as a vulcanizing agent in the rubber industry.[1] Its efficacy stems from...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-disulfanylmorpholine, also known as 4,4'-dithiodimorpholine (DTDM), is a pivotal sulfur donor with extensive applications, most notably as a vulcanizing agent in the rubber industry.[1] Its efficacy stems from the controlled release of sulfur at elevated temperatures, which facilitates the formation of robust cross-links within polymer matrices. This guide provides a comprehensive technical overview of the core mechanisms governing the sulfur donation process of DTDM. We will explore its chemical structure and reactivity, the thermodynamics and kinetics of S-S bond cleavage, the nature of the reactive intermediates, and the subsequent sulfur transfer reactions. Furthermore, this document details established experimental protocols for characterizing the vulcanization process and quantifying sulfur donation, offering researchers and industry professionals a foundational understanding of this critical industrial chemical.

Introduction: The Significance of Controlled Sulfur Donation

In the realm of polymer chemistry and materials science, the process of vulcanization is fundamental to converting raw rubber into a durable, elastic material suitable for countless applications, from automotive tires to industrial hoses. This transformation is achieved by forming cross-links, or bridges, between individual polymer chains. Sulfur has been the traditional vulcanizing agent for over a century; however, its direct use can lead to undesirable properties, such as poor heat resistance and reversion (the loss of cross-links over time).

This is where sulfur donors like 4-disulfanylmorpholine (DTDM) offer a significant technological advantage.[2][3] DTDM provides a mechanism for the controlled release of sulfur, primarily forming thermally stable monosulfidic and disulfidic bridges rather than the weaker polysulfidic links often associated with elemental sulfur.[2][4] This controlled donation leads to vulcanizates with superior heat-aging resistance, lower compression set, and improved overall durability.[2][3][5] Beyond the rubber industry, the principles of disulfide bond cleavage and sulfur transfer are relevant in biochemistry and drug development, where molecules containing disulfide linkages play roles in redox signaling and as potential therapeutic agents.

Molecular Structure and Intrinsic Reactivity

4-disulfanylmorpholine is a symmetrical molecule composed of two morpholine rings linked by a disulfide (-S-S-) bond.[6] This central disulfide linkage is the molecule's reactive heart and the key to its function as a sulfur donor.

  • Chemical Name: 4,4'-Dithiodimorpholine

  • CAS Number: 103-34-4

  • Molecular Formula: C₈H₁₆N₂O₂S₂

  • Molecular Weight: 236.35 g/mol

  • Appearance: White to pale yellow crystalline powder

  • Melting Point: Approximately 122°C - 125°C

The key to DTDM's function lies in the relative weakness of the S-S bond compared to the C-C, C-H, and even the N-S bonds within the molecule. At vulcanization temperatures (typically >140°C), thermal energy is sufficient to induce homolytic cleavage of the disulfide bond.

Diagram: Chemical Structure of 4-disulfanylmorpholine (DTDM)

Caption: Structure of 4,4'-Dithiodimorpholine (DTDM) highlighting the central, thermally labile disulfide bond.

The Core Mechanism: Thermal Decomposition and Sulfur Transfer

The primary mechanism of action for DTDM as a sulfur donor is its thermal decomposition under vulcanization conditions. This process can be understood as a sequence of radical reactions.

Step 1: Initiation - Homolytic Cleavage

When heated, the S-S bond in DTDM undergoes homolytic cleavage, yielding two morpholino-sulfenyl radicals (Morph-S•). This is the rate-determining step for sulfur donation.

Morph-S-S-Morph → 2 Morph-S•

This decomposition releases what is known as "active sulfur," which is more reactive than the ground state S₈ ring of elemental sulfur. The effective sulfur content of DTDM is approximately 27% by weight.

Step 2: Propagation - Sulfur Transfer and Cross-linking

The generated morpholino-sulfenyl radicals are highly reactive and can participate in several subsequent reactions within the polymer matrix (represented as R-H):

  • Hydrogen Abstraction: The radical can abstract a hydrogen atom from a polymer backbone, creating a polymer radical (R•). Morph-S• + R-H → Morph-SH + R•

  • Addition to Double Bonds: The radical can add across a double bond in an unsaturated polymer (like natural rubber or SBR), also forming a polymer radical. Morph-S• + C=C → Morph-S-C-C•

  • Cross-link Formation: Two polymer radicals can combine to form a cross-link. More commonly, a polymer radical reacts with another sulfur-containing species. The process ultimately leads to the formation of stable monosulfidic (R-S-R) and disulfidic (R-S-S-R) cross-links, which are responsible for the enhanced thermal stability of the vulcanizate.[2][4]

The presence of accelerators (such as those from the sulfenamide or thiazole classes) and activators (like zinc oxide and stearic acid) is crucial.[7] These components form complexes that facilitate the sulfur transfer process, increase the efficiency of cross-linking, and prevent premature vulcanization (scorch).

Diagram: Mechanism of DTDM Sulfur Donation in Vulcanization

G DTDM DTDM (Morph-S-S-Morph) Radical 2 Morpholino-Sulfenyl Radicals (2 Morph-S•) DTDM->Radical Heat (Δ) (Homolytic Cleavage) PolymerRadical Polymer Radical (R•) Radical->PolymerRadical H-Abstraction from Polymer Polymer Polymer Chain (R-H) Crosslink Stable Mono- & Di-sulfidic Cross-links (R-Sₓ-R) PolymerRadical->Crosslink Reaction with other Sulfur Species & Radicals Activator Accelerators / Activators (ZnO, Stearic Acid) Activator->Radical Complexation & Activation

Caption: Simplified radical mechanism for DTDM-mediated sulfur vulcanization.

Experimental Methodologies for Characterization

To investigate the mechanism and efficiency of DTDM, researchers employ a range of analytical techniques. These protocols are designed to monitor the cure process, characterize the final product, and quantify the chemical changes occurring.

Rheometry: Monitoring the Vulcanization Process

Objective: To measure the change in viscoelastic properties of a rubber compound during vulcanization in real-time. The cure curve provides critical data on scorch time, cure rate, and final cross-link density.

Instrumentation: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).

Protocol:

  • Compound Preparation: A rubber compound is prepared by mixing the base polymer (e.g., Natural Rubber) with DTDM, zinc oxide, stearic acid, an accelerator (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS), and carbon black on a two-roll mill.

  • Sample Loading: A precise amount (typically 5-10 grams) of the uncured compound is placed in the rheometer's temperature-controlled die cavity.

  • Test Execution: The test is initiated at a standard vulcanization temperature (e.g., 160°C). The instrument oscillates one part of the die at a fixed angle and frequency, measuring the torque required to do so.

  • Data Acquisition: Torque is plotted against time.

    • Minimum Torque (ML): Relates to the viscosity of the un-cured compound.

    • Maximum Torque (MH): Relates to the stiffness and shear modulus of the fully cured compound, indicating cross-link density.

    • Scorch Time (ts2): Time taken for the torque to rise 2 units above ML. This is a measure of processing safety.

    • Optimum Cure Time (t90): Time to reach 90% of the maximum torque development (MH - ML).

Causality: The increase in torque directly reflects the formation of cross-links, which restrict the movement of polymer chains and increase the material's stiffness. By comparing cure curves of compounds with DTDM versus elemental sulfur, one can quantify DTDM's effect on cure rate and scorch safety.

Diagram: Experimental Workflow for Rheometric Analysis

G cluster_prep 1. Compound Preparation cluster_test 2. Rheometer Testing cluster_analysis 3. Data Analysis prep1 Weigh Polymer & Ingredients (DTDM, ZnO, etc.) prep2 Mix on Two-Roll Mill prep1->prep2 test1 Place Sample in MDR Die prep2->test1 test2 Set Temperature & Time (e.g., 160°C, 30 min) test1->test2 test3 Start Test & Record Torque test2->test3 analysis1 Generate Cure Curve (Torque vs. Time) test3->analysis1 analysis2 Determine Key Parameters (ML, MH, ts2, t90) analysis1->analysis2 conclusion Evaluate Cure Characteristics & Cross-link Density analysis2->conclusion Interpret Results

Caption: Workflow for evaluating sulfur donor performance using a Moving Die Rheometer (MDR).

Cross-link Density and Structure Analysis

Objective: To quantify the number and type (mono-, di-, polysulfidic) of cross-links in the vulcanized rubber.

Protocol (Swelling Method & Chemical Probe Analysis):

  • Equilibrium Swelling:

    • A small, weighed sample of the vulcanized rubber is immersed in a suitable solvent (e.g., toluene) for 72 hours.

    • The swollen sample is weighed, then dried and weighed again.

    • The Flory-Rehner equation is used to calculate the total cross-link density from the volume fraction of rubber in the swollen gel.

  • Chemical Probe Treatment:

    • To differentiate cross-link types, parallel samples are treated with specific chemical probes before swelling.

    • Thiol-amine reagents (e.g., a solution of propane-2-thiol and piperidine) are used to selectively cleave polysulfidic cross-links.

    • Specific phosphines can be used to cleave both di- and polysulfidic links.

  • Analysis: By comparing the cross-link densities of the untreated and chemically treated samples, the relative proportions of monosulfidic, disulfidic, and polysulfidic cross-links can be determined.

Trustworthiness: This method is self-validating. The total cross-link density calculated from the different probe treatments should be consistent. A control sample with a known cross-link structure should be run in parallel to validate the efficacy of the chemical probes.

Comparative Data: DTDM vs. Other Sulfur Donors

The performance of a sulfur donor is evaluated based on its cure characteristics, the properties of the resulting vulcanizate, and its safety profile. DTDM is often compared to elemental sulfur and other donors like tetramethylthiuram disulfide (TMTD).

ParameterElemental Sulfur (CV Cure)DTDM (EV/SEV Cure) [3][5]TMTD (Thiuram Cure)
Primary Cross-link Type PolysulfidicMonosulfidic & Disulfidic[2][4]Monosulfidic
Scorch Safety Moderate to LowExcellent[5]Low
Cure Rate FastModerateVery Fast
Heat-Aging Resistance FairExcellent[2][5]Excellent
Reversion Resistance PoorExcellent[2][4]Excellent
Tensile Strength HighGood to HighGood
Flex Fatigue Resistance ExcellentGoodFair
Nitrosamine Formation NoYes (Potential)Yes (Potential)

CV = Conventional Vulcanization; EV = Efficient Vulcanization; SEV = Semi-Efficient Vulcanization.

Note: A key consideration for morpholine-based donors like DTDM is the potential for the formation of N-nitrosamines, which are regulated substances.[4] This has led to the development of alternative, "safer" sulfur donors like caprolactam disulfide (CLD).[4]

Conclusion

4-disulfanylmorpholine (DTDM) functions as a highly effective sulfur donor through a mechanism of thermally induced homolytic cleavage of its central disulfide bond. This process generates reactive sulfenyl radicals that initiate the formation of a robust, cross-linked polymer network. The key advantage of DTDM over elemental sulfur lies in its ability to predominantly form thermally stable monosulfidic and disulfidic bridges, which imparts superior heat and reversion resistance to the final material. Understanding this fundamental mechanism, coupled with robust experimental characterization using techniques like rheometry and cross-link analysis, allows for the precise control of vulcanization and the engineering of high-performance elastomeric materials. While its efficacy is well-established, the development of next-generation sulfur donors continues to be driven by the need to mitigate potential byproducts and further enhance material performance.

References

  • Acmecure DTDM - Finorchem. 5

  • 4,4-DITHIODIMORPHOLINE - Ataman Kimya.

  • Acmecure DTDM - Acmechem. 2

  • 4,4'-DITHIODIMORPHOLINE (DTDM) - Ataman Kimya.

  • WESTCO™ DTDM 80 Accelerator for Rubber - Western Reserve Chemical. 7

  • Curing with sulfur and sulfur donor systems - Akrochem Corporation. 3

  • QUALITY PERFORMS. - Lanxess. 4

  • 4,4'-Dithiodimorpholine 103-34-4 wiki - Guidechem. 6

  • Vulcanising Agent DTDM - rubber-point.com. 1

Sources

Foundational

Structural Elucidation of 4-Disulfanylmorpholine: A Technical Guide to NMR Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural characterization of 4-disulfanylmorpholine using Nuclear Magnetic Resona...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 4-disulfanylmorpholine using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of extensive published spectral data for this specific compound, this guide synthesizes foundational principles of NMR analysis of morpholine derivatives and organic disulfides to establish a robust predictive and methodological approach. We will explore the anticipated ¹H and ¹³C NMR spectral features, the critical role of two-dimensional NMR techniques in unambiguous signal assignment, and the experimental protocols necessary for acquiring high-quality data. This document is designed to empower researchers to confidently undertake the de novo structural elucidation and conformational analysis of 4-disulfanylmorpholine and related N-thio compounds.

Introduction: The Structural Significance of 4-Disulfanylmorpholine

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties which can enhance the aqueous solubility and metabolic stability of drug candidates[1]. The introduction of a disulfide moiety at the nitrogen atom to form 4-disulfanylmorpholine (also known as 4-morpholinesulfenothioic acid) presents a unique chemical entity with potential applications in covalent drug design, materials science, and as a synthetic intermediate. The disulfide bond itself is a key functional group in biological systems, most notably in the tertiary structure of proteins.

A thorough understanding of the three-dimensional structure and conformational dynamics of 4-disulfanylmorpholine is paramount for predicting its reactivity, biological activity, and stability. NMR spectroscopy stands as the most powerful analytical technique for elucidating such detailed structural information in solution. This guide will detail the theoretical and practical aspects of characterizing this molecule by modern NMR methods.

Predicted NMR Spectral Signatures of 4-Disulfanylmorpholine

Due to the scarcity of publicly available experimental NMR data for 4-disulfanylmorpholine (CAS 876274-48-5)[2], we will extrapolate from the known spectral characteristics of the morpholine ring and related disulfide compounds, such as the symmetrical 4,4'-dithiodimorpholine (DTDM)[3][4].

¹H NMR Spectroscopy: Probing the Morpholine Ring Conformation

The ¹H NMR spectrum of 4-disulfanylmorpholine is expected to be dominated by signals from the eight protons of the morpholine ring. At room temperature, the morpholine ring typically undergoes rapid chair-to-chair inversion, which would render the four axial and four equatorial protons on each side of the ring chemically equivalent on the NMR timescale. This results in a simplified spectrum showing two distinct multiplets.

  • Protons adjacent to Oxygen (H-2, H-6): These protons are in a more electronegative environment and are therefore expected to be deshielded, appearing at a lower field (higher ppm value). In morpholine itself, these protons resonate around 3.67 ppm[5].

  • Protons adjacent to Nitrogen (H-3, H-5): These protons are adjacent to the nitrogen atom and are expected to be more shielded, appearing at a higher field (lower ppm value). In morpholine, this signal is around 2.86 ppm[5]. The disulfide substituent on the nitrogen will likely induce a downfield shift for these protons compared to unsubstituted morpholine.

The appearance of these signals as apparent "triplets" is a common feature in morpholine derivatives and arises from the time-averaged coupling between adjacent axial and equatorial protons in the rapidly inverting chair conformation[6][7].

The conformational preference of the morpholine ring can be assessed by analyzing the vicinal coupling constants (³J) between adjacent protons, as described by the Karplus equation[2]. In a chair conformation, distinct coupling constants are expected for axial-axial (Jₐₐ), axial-equatorial (Jₐₑ), and equatorial-equatorial (Jₑₑ) interactions[2]. Should the ring inversion be slowed by cooling the sample, the axial and equatorial protons would become distinct, leading to a more complex spectrum but providing valuable information on the ring's geometry.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 4-disulfanylmorpholine is anticipated to show two signals corresponding to the two sets of chemically equivalent carbons in the morpholine ring.

  • Carbons adjacent to Oxygen (C-2, C-6): These carbons are deshielded due to the electronegativity of the oxygen atom. In unsubstituted morpholine, these carbons appear around 68.09 ppm[3].

  • Carbons adjacent to Nitrogen (C-3, C-5): These carbons are typically found further upfield. In morpholine, their resonance is at approximately 46.74 ppm[3]. The N-disulfanyl group is expected to influence the chemical shift of these carbons.

The following table summarizes the predicted chemical shifts for 4-disulfanylmorpholine based on data from morpholine and its N-substituted derivatives[3][5][8].

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
H-2, H-6~ 3.7 - 3.9-Adjacent to electronegative oxygen.
H-3, H-5~ 3.0 - 3.3-Adjacent to nitrogen with disulfide substituent.
C-2, C-6-~ 67 - 69Influenced by the adjacent oxygen atom.
C-3, C-5-~ 48 - 52Influenced by the N-disulfanyl group.

Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides a foundational view, two-dimensional NMR experiments are indispensable for the definitive assignment of proton and carbon signals and for confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will reveal which protons are coupled to each other. For 4-disulfanylmorpholine, a cross-peak is expected between the proton signals at H-2/H-6 and H-3/H-5, confirming their vicinal relationship within the morpholine ring[9].

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms[9]. This is crucial for definitively assigning the carbon signals. The HSQC spectrum will show a correlation between the downfield proton signal (H-2/H-6) and the downfield carbon signal (C-2/C-6), and a separate correlation between the upfield proton signal (H-3/H-5) and the upfield carbon signal (C-3/C-5).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds[9]. This is particularly useful for confirming the overall structure and the position of substituents. For instance, the protons at H-3/H-5 should show a correlation to the C-2/C-6 carbons, and vice-versa.

The following diagram illustrates the key expected 2D NMR correlations for 4-disulfanylmorpholine.

Figure 1: Predicted key 2D NMR correlations for 4-disulfanylmorpholine.

Experimental Protocols

Adherence to standardized experimental procedures is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which 4-disulfanylmorpholine is soluble (e.g., CDCl₃, DMSO-d₆, or CD₃CN). The choice of solvent can slightly affect the chemical shifts.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. This concentration is generally sufficient for ¹H and most 2D NMR experiments on a modern spectrometer. A higher concentration may be needed for ¹³C NMR if the acquisition time is limited.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C). However, the residual solvent peak can also be used for referencing.

NMR Data Acquisition

The following workflow outlines the recommended sequence of NMR experiments for a comprehensive structural analysis.

G start Sample Preparation h1 1D ¹H NMR Acquisition start->h1 c13 1D ¹³C NMR Acquisition h1->c13 cosy 2D COSY Acquisition c13->cosy hsqc 2D HSQC Acquisition cosy->hsqc hmbc 2D HMBC Acquisition hsqc->hmbc analysis Spectral Analysis & Structure Elucidation hmbc->analysis

Figure 2: Recommended workflow for NMR data acquisition and analysis.

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly helpful for resolving complex multiplets and for 2D NMR experiments[2].

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for 4,4'-dithiodimorpholine as a surrogate until specific data for 4-disulfanylmorpholine becomes available[6][10][11].

Conclusion

The structural characterization of 4-disulfanylmorpholine by NMR spectroscopy is a tractable endeavor, even in the absence of pre-existing literature data. By leveraging a foundational understanding of the NMR properties of the morpholine ring and employing a systematic suite of 1D and 2D NMR experiments, researchers can confidently determine its chemical structure and gain insights into its conformational behavior. The predictive framework and experimental protocols outlined in this guide provide a clear pathway for the comprehensive analysis of this and other novel N-thio compounds, thereby facilitating their development in various scientific and industrial applications.

References

  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789.
  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • Haz-Map. (n.d.). 4,4'-Dithiodimorpholine - Hazardous Agents. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Dithiodimorpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4,4'-DITHIODIMORPHOLINE. Retrieved from [Link]

  • Chem Service. (2018, August 16). SAFETY DATA SHEET - 4,4'-Dithiodimorpholine. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
  • NIST. (n.d.). 4,4'-Dithiodimorpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4,4'-DITHIODIMORPHOLINE. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 4,4'-Dithiodimorpholine: Historical Perspectives and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 4,4'-dithiodimorpholine, a symmetrical disulfide with significant industrial applications....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4,4'-dithiodimorpholine, a symmetrical disulfide with significant industrial applications. The narrative traces its historical discovery, rooted in the mid-20th century quest for superior rubber vulcanizing agents, and meticulously details the evolution of its synthesis. The primary synthesis pathway, the reaction of morpholine with sulfur monochloride, is examined in detail, including the mechanistic intricacies and the chemical engineering solutions developed to optimize yield and purity. Alternative synthetic strategies, such as the oxidative coupling of 4-mercaptomorpholine, are also presented to offer a comprehensive overview of the chemical approaches to this molecule. This guide serves as a critical resource for researchers and professionals by providing not only the historical context but also actionable, detailed experimental protocols and a comparative analysis of synthetic routes.

Introduction: The Emergence of a Key Industrial Disulfide

4,4'-Dithiodimorpholine, systematically named 4,4'-disulfanediyldimorpholine and also known by trade names such as Sulfasan® R, is a white to pale yellow crystalline solid. Its molecular structure is characterized by two morpholine rings linked by a disulfide bond (-S-S-). This disulfide linkage is the cornerstone of its chemical reactivity and industrial utility, primarily as a sulfur donor and vulcanization accelerator in the rubber industry.[1][2] In this role, it facilitates the formation of sulfur cross-links between polymer chains, a process that imparts enhanced elasticity, strength, and durability to rubber products.

While its primary application lies in polymer chemistry, the unique reactivity of the disulfide bond has also led to its exploration in other areas of chemical synthesis.[1] This guide will delve into the origins of this important compound and the chemical ingenuity behind its production.

Historical Discovery: A Mid-Century Innovation in Rubber Chemistry

The first synthesis of 4,4'-dithiodimorpholine is documented in the mid-20th century, a period of intense innovation in polymer science.[1] A seminal 1943 publication by Blake in the Journal of the American Chemical Society, and a corresponding patent assigned to Monsanto Chemical Company, laid the groundwork for its industrial production.[3] This discovery was not an isolated academic curiosity but was driven by the burgeoning rubber industry's need for more controlled and efficient vulcanization processes.

Early investigations focused on the reaction of morpholine with sulfur halides, aiming to create a stable, solid sulfur donor that would release sulfur in a controlled manner at vulcanization temperatures.[4] This was a significant advancement over the use of elemental sulfur, which could lead to non-uniform cross-linking and blooming (the migration of unreacted sulfur to the surface of the rubber). The development of 4,4'-dithiodimorpholine provided a solution to these challenges, offering improved processing safety and final product quality.[5]

Synthesis Pathways: From Laboratory Curiosity to Industrial Reality

The synthesis of 4,4'-dithiodimorpholine can be broadly categorized into two main approaches: the reaction of morpholine with a sulfur-donating agent and the oxidative coupling of a morpholine-derived thiol.

The Dominant Industrial Route: Reaction of Morpholine with Sulfur Monochloride

The most prevalent industrial synthesis of 4,4'-dithiodimorpholine involves the reaction of morpholine with sulfur monochloride (S₂Cl₂).[4][6] This method is economically viable due to the ready availability of the starting materials.

The overall reaction is as follows:

2 C₄H₉NO + S₂Cl₂ → (C₄H₈NO)₂S₂ + 2 HCl

This seemingly straightforward reaction presents a significant chemical challenge: the in-situ generation of two equivalents of hydrochloric acid (HCl). Morpholine, being a base, readily reacts with the generated HCl to form morpholine hydrochloride. This side reaction consumes the morpholine reactant, thereby reducing the yield of the desired product.[6]

Early synthetic approaches, as detailed in a 1944 patent, utilized an excess of morpholine (a 4:1 molar ratio of morpholine to sulfur monochloride) to act as an acid scavenger.[4] While effective in neutralizing the HCl, this approach is inefficient as it requires a subsequent, often cumbersome, process to recover the excess morpholine from its hydrochloride salt.[6]

To address this inefficiency, subsequent process improvements focused on the use of an external base to neutralize the HCl as it is formed. Industrial processes often employ an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide (NaOH), for this purpose.[6]

The diagram below illustrates the core synthesis pathway and the critical role of the acid scavenger.

Synthesis_Pathway_1 cluster_reactants Reactants cluster_reaction Reaction Core cluster_products Products cluster_neutralization Acid Neutralization morpholine 2x Morpholine reaction_step Reaction in Inert Solvent morpholine->reaction_step s2cl2 Sulfur Monochloride (S₂Cl₂) s2cl2->reaction_step dtdm 4,4'-Dithiodimorpholine reaction_step->dtdm hcl 2x Hydrochloric Acid (HCl) reaction_step->hcl base Base (e.g., NaOH or excess Morpholine) hcl->base salt Salt + Water base->salt Synthesis_Pathway_2 cluster_reactant Reactant cluster_reaction Reaction Core cluster_products Products mercaptomorpholine 2x 4-Mercaptomorpholine reaction_step Oxidative Coupling mercaptomorpholine->reaction_step oxidizing_agent Oxidizing Agent (e.g., H₂O₂, I₂, Air) oxidizing_agent->reaction_step dtdm 4,4'-Dithiodimorpholine reaction_step->dtdm byproduct Byproduct (e.g., H₂O) reaction_step->byproduct

Caption: Oxidative coupling route to 4,4'-dithiodimorpholine.

Comparative Data of Synthesis Pathways

The choice of synthesis pathway in an industrial setting is often dictated by factors such as cost, yield, purity, and environmental impact.

ParameterReaction with Sulfur MonochlorideOxidative Coupling of 4-Mercaptomorpholine
Starting Materials Morpholine, Sulfur Monochloride4-Mercaptomorpholine, Oxidizing Agent
Key Challenge Neutralization of HCl byproductSynthesis of 4-mercaptomorpholine
Typical Yield High (often >95%) [6]Generally high, dependent on oxidant
Byproducts Inorganic salts (e.g., NaCl), WaterWater or reduced form of the oxidant
Industrial Viability High, well-establishedLower, due to the cost and availability of the starting thiol

Conclusion: A Legacy of Chemical Innovation

The story of 4,4'-dithiodimorpholine is a testament to the power of applied chemistry. From its discovery as a solution to a practical problem in the rubber industry to the refinement of its synthesis through clever chemical engineering, this compound exemplifies the interplay between fundamental research and industrial application. The detailed understanding of its synthesis pathways, born from decades of research and development, continues to be relevant for the efficient and safe production of this important industrial chemical. This guide provides a foundational understanding for researchers and professionals, enabling further innovation in the synthesis and application of this versatile disulfide.

References

  • Chemical Properties of 4,4'-Dithiodimorpholine (CAS 103-34-4) - Cheméo. (n.d.). Retrieved March 22, 2026, from [Link]

  • Blake, J. (1944). Process of preparing morpholine sulphides. U.S.
  • 4,4-DITHIODIMORPHOLINE - Ataman Kimya. (n.d.). Retrieved March 22, 2026, from [Link]

  • Vanderbilt Company, Inc. (1972). Process for preparing morpholine disulfide. U.S.
  • Air Products and Chemicals Inc. (1984). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Blake, J. (1943). Preparation of Morpholine Sulfides. Journal of the American Chemical Society, 65(7), 1267–1269.
  • 4,4'-Dithiodimorpholine - NIST WebBook. (n.d.). Retrieved March 22, 2026, from [Link]

  • The Formation of Morpholine Thiosulfate From Morpholine and Sulfur - UNI ScholarWorks. (n.d.). Retrieved March 22, 2026, from [Link]

  • PUYANG WILLING CHEMICALS CO Ltd. (2008). Method for producing rubber vulcanizing agent N,N-dithiodimorpholine.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: 4,4'-Dithiodimorpholine (DTDM) Mediated Cross-Linking

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Leveraging Thiol-Disulfide Exchange for Reversible Cross-Linking 4,4'-Dithiodimorpholine (DT...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Leveraging Thiol-Disulfide Exchange for Reversible Cross-Linking

4,4'-Dithiodimorpholine (DTDM), also known as N,N'-Dithiobismorpholine, is a homobifunctional cross-linking agent that reacts with sulfhydryl (thiol) groups.[1][2] Its primary application has been in the polymer and rubber industries as a vulcanization accelerator, where it enhances the mechanical and thermal properties of materials by forming cross-linked structures.[3] However, the underlying chemistry of DTDM, centered on a reactive disulfide bond, makes it a valuable tool for researchers in the life sciences for the reversible cross-linking of proteins and other biological molecules containing free cysteine residues.

The core of DTDM's functionality lies in the thiol-disulfide exchange reaction.[4][5] This is a dynamic and reversible process where the disulfide bond in DTDM reacts with a deprotonated thiol (thiolate anion) of a cysteine residue.[1][6] This reaction results in the formation of a new disulfide bond between the target molecule and a morpholino-disulfanyl moiety, with the release of a morpholine-N-sulfenic acid leaving group. If a second accessible thiol is in proximity, a second exchange reaction can occur, resulting in a dithio-cross-link between the two thiol-containing molecules.

A key advantage of disulfide-based cross-linkers like DTDM is their cleavability. The resulting disulfide bridge can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of the cross-linked molecules. This feature is particularly advantageous in applications such as protein-protein interaction studies, where captured interacting partners need to be separated for subsequent analysis by techniques like mass spectrometry.

This document provides a detailed protocol for the use of DTDM in mediating the cross-linking of thiol-containing biomolecules, with a focus on proteins. It outlines the principles of the reaction, step-by-step procedures, and methods for analysis.

Mechanism of Action: Thiol-Disulfide Exchange

The cross-linking reaction mediated by 4,4'-dithiodimorpholine proceeds through a thiol-disulfide exchange mechanism. This is a bimolecular nucleophilic substitution (SN2) type reaction.[7] The reaction is initiated by the nucleophilic attack of a thiolate anion (from a deprotonated cysteine residue) on one of the sulfur atoms of the DTDM disulfide bond.

The reaction can be summarized in the following steps:

  • Thiol Deprotonation: The sulfhydryl group of a cysteine residue must be in its deprotonated, thiolate form to act as a nucleophile. The pKa of cysteine's thiol group is typically around 8.0-8.5, but can vary depending on the local protein microenvironment.[6] Therefore, the reaction is favored at a pH slightly above the pKa of the reacting thiol.

  • Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in DTDM.

  • Formation of a Mixed Disulfide: This attack leads to the formation of a transient mixed disulfide intermediate between the protein and the morpholino-disulfanyl group.

  • Second Thiol Reaction (Cross-linking): If a second cysteine residue is in close proximity, its thiolate can then attack the sulfur atom of the mixed disulfide that is bonded to the first cysteine, forming a disulfide bridge between the two cysteines and releasing the morpholine-N-sulfenyl group. Alternatively, a second DTDM molecule can react with the second cysteine, followed by an intramolecular reaction. However, the direct formation of an intermolecular cross-link is also possible if two proteins, each with a single reactive cysteine, are in close proximity.

Visualizing the Mechanism and Workflow

G cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow Protein-SH Protein with accessible Cysteine (Thiol) DTDM 4,4'-Dithiodimorpholine (DTDM) Mixed_Disulfide Mixed Disulfide Intermediate Crosslinked_Protein Cross-linked Protein Preparation 1. Reagent & Sample Preparation Crosslinking 2. Cross-linking Reaction Quenching 3. Quenching (Optional) Analysis 4. Analysis of Cross-linked Product Cleavage 5. Cleavage of Cross-link Final_Analysis 6. Analysis of Cleaved Products

Caption: Overall mechanism and experimental workflow for DTDM-mediated cross-linking.

Detailed Experimental Protocol

This protocol provides a general framework for the cross-linking of proteins using DTDM. Optimal conditions, such as reagent concentrations and reaction times, may need to be determined empirically for each specific application.

Materials and Reagents
  • 4,4'-Dithiodimorpholine (DTDM): High purity (≥98%).

  • Protein Sample: Purified protein(s) with at least one accessible cysteine residue in a suitable buffer.

  • Reaction Buffer: A buffer that does not contain primary amines or thiols. Phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH range of 7.0-8.5 are recommended.

  • Organic Solvent (for DTDM stock): Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Reagent (Optional): A solution of a small molecule thiol such as 2-mercaptoethanol (BME) or L-cysteine to stop the reaction.

  • Reducing Agent (for cleavage): Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Analytical Equipment: SDS-PAGE system, mass spectrometer (e.g., MALDI-TOF or LC-MS/MS), and/or size-exclusion chromatography (SEC) system.

Step-by-Step Methodology

1. Reagent and Sample Preparation

  • DTDM Stock Solution: Prepare a fresh stock solution of DTDM in an organic solvent like DMSO. A concentration of 10-50 mM is a good starting point. DTDM is not readily soluble in aqueous solutions.

  • Protein Sample: Ensure your protein sample is in a compatible reaction buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines (like Tris) or thiols, they should be removed by dialysis or buffer exchange. The protein concentration should be determined, and the presence of free thiols confirmed if not already known. For proteins with existing disulfide bonds that you wish to target for cross-linking, a pre-reduction step with a mild reducing agent like TCEP may be necessary, followed by removal of the reducing agent.

2. Cross-linking Reaction

  • Molar Ratio: The optimal molar excess of DTDM to protein will vary. A starting point is a 20- to 100-fold molar excess of DTDM over the concentration of reactive thiols.

  • Reaction Initiation: Add the calculated volume of the DTDM stock solution to the protein sample while gently vortexing. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours. The incubation time should be optimized for your specific system.

3. Quenching the Reaction (Optional)

  • To stop the cross-linking reaction, a quenching reagent can be added. Add a small molecule thiol like 2-mercaptoethanol or L-cysteine to a final concentration that is in excess of the initial DTDM concentration (e.g., 20-50 mM).

  • Incubate for an additional 15-30 minutes at room temperature. This will consume any unreacted DTDM.

4. Analysis of Cross-linked Products

  • SDS-PAGE: The formation of cross-linked products can be readily visualized by SDS-PAGE. Under non-reducing conditions, intermolecularly cross-linked proteins will appear as higher molecular weight bands (e.g., dimers, trimers). Intramolecularly cross-linked proteins may show a slight increase in mobility due to a more compact structure.

  • Mass Spectrometry: For more detailed analysis, mass spectrometry can be used to identify the cross-linked peptides and the specific cysteine residues involved.[8]

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate cross-linked oligomers from monomers.

5. Cleavage of the Disulfide Cross-link

  • To cleave the disulfide bond, add a reducing agent to the cross-linked sample.

    • DTT: Add DTT to a final concentration of 20-50 mM and incubate at 37-50°C for 30 minutes.

    • TCEP: TCEP is a more stable and potent reducing agent. Add TCEP to a final concentration of 5-20 mM and incubate at room temperature for 30-60 minutes.

  • After cleavage, the cross-linked species should revert to their monomeric forms.

6. Analysis of Cleaved Products

  • SDS-PAGE: Run the cleaved sample on an SDS-PAGE gel under reducing conditions. The higher molecular weight bands corresponding to the cross-linked species should disappear, and the monomeric band should increase in intensity.

  • Mass Spectrometry: Analysis of the cleaved products by mass spectrometry can confirm the identity of the interacting partners.

Quantitative Data and Optimization Parameters

The efficiency of DTDM-mediated cross-linking is dependent on several factors that can be optimized for a specific application.

ParameterRecommended RangeRationale & Considerations
pH 7.0 - 8.5Thiol-disulfide exchange is pH-dependent, with higher pH favoring the more reactive thiolate anion. However, very high pH can lead to protein denaturation.
Temperature 4 - 25 °CLower temperatures can be used to slow down the reaction and minimize non-specific interactions or protein degradation. Room temperature allows for faster reaction kinetics.
Molar Ratio (DTDM:Thiol) 20:1 to 100:1A molar excess of DTDM drives the reaction towards the formation of the mixed disulfide. The optimal ratio depends on the reactivity of the specific cysteine residues and the protein concentration.
Reaction Time 30 min - 4 hoursShorter times may be sufficient for highly reactive thiols, while longer incubation may be needed for less accessible cysteines. The reaction progress can be monitored over time.

Troubleshooting

  • No or low cross-linking efficiency:

    • Confirm the presence of accessible free thiols in your protein.

    • Increase the molar excess of DTDM.

    • Increase the reaction pH (e.g., from 7.4 to 8.0).

    • Increase the incubation time or temperature.

  • Protein precipitation:

    • Reduce the concentration of DTDM or the final concentration of the organic solvent.

    • Perform the reaction at a lower temperature (4°C).

  • Non-specific aggregation:

    • Optimize the protein concentration to favor intramolecular or specific intermolecular cross-linking over non-specific aggregation.

    • Reduce the reaction time.

Conclusion

4,4'-Dithiodimorpholine is a versatile and cost-effective reagent for the reversible cross-linking of proteins and other biomolecules through thiol-disulfide exchange. Its cleavable nature makes it particularly useful for studying protein-protein interactions. By understanding the underlying chemical principles and systematically optimizing the reaction conditions, researchers can effectively utilize DTDM to gain valuable insights into the structure and function of biological systems.

References

  • BenchChem. (2025).
  • Andreu, D., & Merrifield, R. B. (1987). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Enzymology, 146, 110-149.
  • Singh, R., & Whitesides, G. M. (2002). Folding Disulfide-Containing Proteins Faster with an Aromatic Thiol. Journal of the American Chemical Society, 124(12), 2956–2957.
  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.
  • Braakman, I., & Bulleid, N. J. (2017). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science, 90, 14.1.1-14.1.22.
  • LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • Shapiro, A. B. (2021). How to promote the formation of disulfide bond between the small molecule and protein?
  • Kalkhof, S., & Sinz, A. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. eLife, 8, e48753.
  • Davies, M. J. (2021).
  • Fass, D. (2011). How proteins form disulfide bonds. Journal of Biological Chemistry, 286(28), 24035-24041.
  • NIST. (n.d.). 4,4'-Dithiodimorpholine. NIST Chemistry WebBook.
  • Zhang, T., & Wang, C. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by.
  • University of Duisburg-Essen. (2021). Analytical Techniques.
  • Vaz, B., & Soutoglou, E. (2021). Isolation and detection of DNA–protein crosslinks in mammalian cells. Nucleic Acids Research, 49(1), 1-16.
  • Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds.
  • Heydenreich, G., & Olholm-Larsen, P. (1976). 4,4'-dithiodimorpholine, a new rubber sensitizer.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4,4'-Dithiodimorpholine.
  • Chen, T., Jaffe, J. D., & Church, G. M. (2000). Algorithms for Identifying Protein Cross-links via Tandem Mass Spectrometry. Harvard University.
  • Ataman Kimya. (n.d.). 4,4-DITHIODIMORPHOLINE.
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
  • Yang, K., & Li, Y. (2022). Insights on Chemical Crosslinking Strategies for Proteins. International Journal of Molecular Sciences, 23(23), 14753.
  • Reinking, J., & Stingele, J. (2020). DNA Structure-Specific Cleavage of DNA-Protein Crosslinks by the SPRTN Protease. Molecular Cell, 79(4), 654-667.e7.
  • Fornelli, L., & Compton, P. D. (2026). Evaluation of Cleavable Crosslinking for Characterization of Proteoform Structural Differences by Top-Down Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

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Application

Application Notes and Protocols: 4,4'-Dithiodimorpholine as a Versatile Sulfur Donor Reagent

Introduction: Re-evaluating a Classic Sulfur Donor for Modern Synthesis In the vast landscape of synthetic chemistry, the controlled introduction of sulfur atoms remains a pivotal challenge, crucial for the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Re-evaluating a Classic Sulfur Donor for Modern Synthesis

In the vast landscape of synthetic chemistry, the controlled introduction of sulfur atoms remains a pivotal challenge, crucial for the development of novel pharmaceuticals, agrochemicals, and materials.[1] While elemental sulfur is the most atom-economical source, its low reactivity and solubility often necessitate harsh reaction conditions. Conversely, aggressive reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, while effective, introduce pyrophoric risk and generate stoichiometric phosphorus-based byproducts, complicating purification.[2]

This guide focuses on 4,4'-Dithiodimorpholine (DTDM) , a crystalline, air-stable solid, as a compelling alternative. Commercially known by trade names such as Sulfasan® R, DTDM has a long history as a highly effective sulfur donor in the rubber industry for vulcanization, a process that relies on the controlled release of sulfur to form cross-links in polymer chains. This industrial pedigree highlights its fundamental capacity for clean and efficient sulfur transfer upon thermal activation.

The objective of these application notes is to bridge the gap between its industrial application and its potential as a sophisticated reagent for laboratory-scale organic synthesis. We will explore the mechanistic underpinnings of its reactivity, provide detailed protocols for its use in key synthetic transformations, and offer a comparative analysis against other common sulfurating agents. For researchers in drug discovery, the morpholine byproduct is often considered benign, and its inclusion is a common motif in CNS-active agents and other bioactive molecules, making DTDM an even more attractive choice.[3]

Physicochemical Properties of 4,4'-Dithiodimorpholine (DTDM)

A clear understanding of a reagent's properties is fundamental to its successful application. DTDM's characteristics make it an exceptionally user-friendly sulfur donor compared to many alternatives.

PropertyValueSignificance for Application
CAS Number 103-34-4[4]For unambiguous identification and procurement.
Molecular Formula C₈H₁₆N₂O₂S₂[4]
Molecular Weight 236.36 g/mol [4]For accurate stoichiometric calculations.
Appearance White to pale yellow crystalline powder or granulesEasy to handle, weigh, and dispense.
Melting Point 122-125 °C[5]Indicates good thermal stability at room temperature; decomposition begins at higher temperatures.
Sulfur Content ~27%High active sulfur content for efficient reactions.
Solubility Insoluble in water; Soluble in benzene, toluene, acetoneSuitable for a wide range of organic reaction media. Insoluble nature of byproducts in some solvents can simplify workup.
Stability Stable under standard conditions; decomposes at elevated temperaturesExcellent shelf-life and predictable reactivity upon heating.

Mechanism of Sulfur Transfer: A Controlled Release Pathway

The efficacy of DTDM as a sulfur donor is rooted in the lability of its central disulfide (-S-S-) bond, which is flanked by two electron-withdrawing morpholine moieties. Upon thermal activation (typically >125°C), this bond undergoes homolytic cleavage to generate two morpholinodisulfanyl radicals. This reactive intermediate is the primary source of "active sulfur" for synthetic transformations.

The general mechanism can be conceptualized as follows:

  • Activation: Thermal energy overcomes the S-S bond dissociation energy, leading to homolytic scission.

  • Sulfur Transfer: The resulting radical abstracts an atom (e.g., hydrogen) or adds to an unsaturated bond on the substrate, initiating the sulfurization process.

  • Byproduct Formation: The ultimate byproduct is morpholine, a water-soluble and relatively non-toxic secondary amine, which can often be easily removed during aqueous workup.

This controlled, thermally-gated release of a reactive sulfur species distinguishes DTDM from reagents that require stoichiometric activators or are violently reactive. This process shares conceptual similarities with biological sulfur transfer, where cysteine desulfurases generate a persulfide intermediate (Enzyme-Cys-S-SH) that acts as the mobile sulfur donor for the assembly of iron-sulfur clusters or the synthesis of thiolated nucleosides.[6][7][8][9] In both the synthetic and biological realms, a stable precursor is activated to release a reactive sulfur species for a specific chemical task.

G reagent 4,4'-Dithiodimorpholine (DTDM) (Stable Precursor) activation Thermal Activation (Δ, >125°C) reagent->activation Heat intermediate 2 x Morpholinodisulfanyl Radical (Reactive Sulfur Species) activation->intermediate Homolytic Cleavage product Sulfurated Product (e.g., R-SH, R=S) intermediate->product Sulfur Transfer byproduct 2 x Morpholine (Benign Byproduct) intermediate->byproduct H-Abstraction/Rearrangement substrate Organic Substrate (e.g., R-H, R=O)

Sources

Method

how to use 4-disulfanylmorpholine in rubber vulcanization research

Application Note: Utilizing 4-Disulfanylmorpholine (DTDM) for Thermally Stable Elastomer Vulcanization Executive Summary For materials scientists and drug development professionals designing pharmaceutical closures, syri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Disulfanylmorpholine (DTDM) for Thermally Stable Elastomer Vulcanization

Executive Summary

For materials scientists and drug development professionals designing pharmaceutical closures, syringe plungers, and medical-grade seals, the thermal stability of the underlying elastomer is non-negotiable. Elastomers must withstand high-temperature steam sterilization (autoclaving) without degrading or releasing harmful leachables into the drug product.

Traditional elemental sulfur vulcanization creates polysulfidic bonds that are thermally labile, leading to polymer reversion (softening) under heat[1]. By replacing elemental sulfur with 4-disulfanylmorpholine (4,4'-dithiodimorpholine or DTDM) , researchers can engineer Efficient Vulcanization (EV) systems that predominantly form highly stable mono- and di-sulfidic crosslinks. This application note details the mechanistic principles, formulation strategies, and self-validating protocols for utilizing DTDM in high-performance rubber research.

Mechanistic Principles: Why DTDM?

DTDM acts as a specialized sulfur-donating vulcanizing agent and accelerator. It contains a unique disulfide linkage connecting two morpholine rings, providing a controlled release of active sulfur (approximately 27% by weight) only when vulcanization temperatures exceed 140°C[2].

  • Causality of Crosslink Architecture: Elemental sulfur randomly inserts into the polymer backbone, creating long, weak polysulfidic chains (-S x​ -, where x > 2)[1]. Under thermal stress, these chains undergo homolytic cleavage, causing the rubber to revert. DTDM, conversely, donates precise amounts of sulfur to form mono-sulfidic (-S-) and di-sulfidic (-S 2​ -) bonds. These shorter linkages possess significantly higher bond dissociation energies, endowing the final material with superior anti-reversion properties, excellent heat aging resistance, and low compression set[2].

  • Synergistic Acceleration: Because DTDM cures slowly on its own, it is typically paired with primary accelerators (e.g., sulfenamides like CBS or thiazoles) to achieve rapid cure rates while maintaining long scorch safety (resistance to premature curing during processing)[3].

Mechanism N1 4,4'-Dithiodimorpholine (DTDM) N2 Thermal Activation (>140°C) N1->N2 Heat Applied N3 Active Sulfur Release N2->N3 S-S Bond Cleavage N4 Elastomer Backbone N3->N4 Radical Attack N5 Mono/Di-sulfidic Crosslinks N4->N5 Network Formation

Mechanism of DTDM-mediated rubber vulcanization yielding thermally stable crosslinks.

Quantitative Formulation Data

To leverage DTDM effectively, formulations must be shifted from Conventional systems to Semi-EV or EV systems. The table below summarizes the stoichiometric adjustments required to optimize the crosslink profile.

Component / PropertyConventional System (phr)DTDM Semi-EV System (phr)DTDM EV System (phr)
Base Elastomer (e.g., NR, EPDM) 100.0100.0100.0
Zinc Oxide (Activator) 5.05.05.0
Stearic Acid (Activator) 2.02.02.0
Carbon Black N330 (Filler) 40.040.040.0
Elemental Sulfur 2.51.00.0
Primary Accelerator (e.g., CBS) 0.51.01.5
DTDM (Sulfur Donor) 0.0 1.0 1.5 - 2.0
Expected Crosslink Profile>70% PolysulfidicMixed (Poly/Di/Mono)>80% Mono/Di-sulfidic
Heat Aging ResistancePoorGoodExcellent

(Note: phr = parts per hundred rubber. Recommended DTDM dosage in natural rubber is 1.0 – 2.0 phr, and 1.0 phr in synthetic polymers[3].)

Experimental Workflows & Protocols

The following protocol outlines a self-validating, two-stage compounding method designed to prevent scorch while ensuring homogeneous curative dispersion.

Phase 1: Mastication and Masterbatching
  • Step 1.1: Preheat an internal mixer (e.g., Banbury) to 70°C. Introduce the base elastomer and masticate for 2 minutes.

    • Causality: Mechanical shearing breaks down high-molecular-weight polymer chains, reducing compound viscosity to allow for uniform filler dispersion.

  • Step 1.2: Add Zinc Oxide and Stearic Acid, followed by the reinforcing filler (Carbon Black/Silica). Mix until the internal temperature reaches 130°C.

    • Causality: ZnO and Stearic Acid react to form zinc stearate, a soluble intermediate essential for activating the DTDM and primary accelerators later in the process.

  • Step 1.3: Dump the masterbatch and allow it to cool completely to room temperature (23°C).

Phase 2: Curative Addition (Temperature Critical)
  • Step 2.1: Transfer the cooled masterbatch to a two-roll mill. Maintain the roll temperature strictly below 80°C.

  • Step 2.2: Slowly incorporate the DTDM and the primary accelerator (e.g., CBS). Cross-cut and fold the rubber sheet 5–6 times to ensure homogeneous distribution.

    • Causality: Strict thermal control (<100°C) is mandatory here. Exceeding this threshold will trigger the premature homolytic cleavage of DTDM's disulfide bonds, causing irreversible scorch (premature cross-linking)[3].

Phase 3: Rheological Profiling (Self-Validation Step)
  • Step 3.1: Extract a 5g sample of the compounded rubber and place it into a Moving Die Rheometer (MDR) set to the target vulcanization temperature (e.g., 150°C).

  • Step 3.2: Record the scorch time ( ts2​ ) and the optimum cure time ( t90​ ).

    • Self-Validation: If ts2​ is less than 2.5 minutes, the compound is too scorchy, indicating the milling temperature was too high or the accelerator dosage is excessive. If the torque curve shows a downward slope after reaching maximum torque ( MH​ ), reversion is occurring, indicating insufficient DTDM or excessive elemental sulfur.

Phase 4: Vulcanization
  • Step 4.1: Preheat a hydraulic compression molding press to 150°C.

  • Step 4.2: Place the compounded rubber into the mold cavity and apply 10–15 MPa of pressure for a duration of t90​

    • 1 minute (to account for mold heat transfer).
  • Step 4.3: Demold and condition the vulcanizate at 23°C for 24 hours prior to mechanical or extractables testing.

Workflow S1 Phase 1: Mastication S2 Phase 2: Masterbatch Mixing S1->S2 Add Fillers/Activators S3 Phase 3: Curative Addition S2->S3 Cool to <100°C, Add DTDM S4 Phase 4: Rheological Testing S3->S4 Sample to MDR S5 Phase 5: Vulcanization S4->S5 Press Cure at t90

Step-by-step workflow for DTDM-based elastomer compounding and vulcanization.

Safety, Toxicity, and Extractables (E&L) Considerations

While DTDM is highly effective, it requires stringent safety protocols. It is a known irritant to the eyes and skin, and high-dose exposure in animal studies has shown potential liver and kidney impacts[4].

For drug development professionals, the primary concern lies in the byproduct of DTDM decomposition: morpholine . Morpholine is a secondary amine. In the presence of ambient nitrogen oxides or nitrosating agents during the curing process, secondary amines can react to form nitrosamines , which are highly regulated carcinogenic compounds[4].

  • Mitigation Strategy: When designing pharmaceutical closures, researchers must subject DTDM-cured elastomers to rigorous Extractables and Leachables (E&L) profiling (e.g., USP <1660> and ISO 10993-18). If nitrosamine formation is detected, researchers may need to utilize encapsulated DTDM dispersions (which improve handling safety and reduce airborne dust)[3] or transition to safe nitrosamine-alternative accelerators (like TBzTD) in conjunction with the sulfur donor[5].

References

  • Title: 4,4'-DITHIODIMORPHOLINE (DTDM) Source: Ataman Kimya URL: [Link]

  • Title: 4,4'-Dithiodimorpholine - Hazardous Agents Source: Haz-Map URL: [Link]

  • Title: Vulcanization & Accelerators Source: Lusida Rubber Products URL: [Link]

  • Title: Understanding Rubber Vulcanization Techniques Source: Scribd (Zinc Oxide PDF) URL: [Link]

Sources

Application

Application Note: Preparation and Utilization of 4,4'-Dithiodimorpholine in Organic Synthesis

Executive Summary 4,4'-Dithiodimorpholine (CAS 103-34-4)—systematically known as 4-(morpholin-4-yldisulfanyl)morpholine and frequently referred to as morpholine disulfide or DTDM—is a highly versatile, shelf-stable organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Dithiodimorpholine (CAS 103-34-4)—systematically known as 4-(morpholin-4-yldisulfanyl)morpholine and frequently referred to as morpholine disulfide or DTDM—is a highly versatile, shelf-stable organic sulfur-containing heterocyclic reagent[1][2]. While historically dominant in the polymer industry as a sulfur donor and vulcanization accelerator, its utility in modern organic synthesis has expanded significantly. It serves as a premier disulfurating agent, enabling the modular synthesis of unsymmetrical disulfides, functional polymers, and hydrogen sulfide ( H2​S ) releasing therapeutics[2][3].

This application note provides a self-validating, high-yield protocol for the preparation of 4,4'-dithiodimorpholine from morpholine and sulfur monochloride ( S2​Cl2​ ), detailing the mechanistic causality behind each experimental parameter to ensure reproducibility and high purity[4].

Physicochemical Profiling

Understanding the physical properties of 4,4'-dithiodimorpholine is critical for optimizing downstream purification and application workflows. The molecule features two morpholine rings linked by a redox-active disulfide bridge, rendering it highly soluble in organic solvents but sparingly soluble in water[1][2].

PropertySpecification / Value
Chemical Name 4,4'-Dithiodimorpholine (DTDM)
CAS Registry Number 103-34-4
Molecular Formula C8​H16​N2​O2​S2​
Molecular Weight 236.35 g/mol
Appearance White to off-white needle-like crystalline solid
Melting Point 123 °C – 127 °C
Solubility Profile Soluble in benzene, toluene, ethanol; Insoluble in water
Primary Reactivity Electrophilic sulfur donor; Disulfide transfer reagent

Data compiled from authoritative chemical databases and synthesis records[2][4].

Mechanistic Principles of Synthesis (E-E-A-T)

The synthesis of 4,4'-dithiodimorpholine relies on the nucleophilic substitution of sulfur monochloride ( S2​Cl2​ ) by the secondary amine, morpholine[4]. To achieve yields exceeding 95%, the reaction must be tightly controlled across three critical parameters:

  • Stoichiometric Causality & Acid Scavenging: The reaction generates two equivalents of hydrochloric acid (HCl) per mole of S2​Cl2​ . Because morpholine is a secondary amine ( pKa​≈8.3 ), unneutralized HCl will rapidly protonate the morpholine precursor, converting it into an inert morpholinium chloride salt and halting the reaction. To prevent this, an anhydrous base such as trisodium phosphate ( Na3​PO4​ ) is introduced[4]. Na3​PO4​ acts as a heterogeneous acid scavenger, neutralizing the HCl without introducing aqueous conditions that could prematurely hydrolyze the highly reactive S2​Cl2​ electrophile.

  • Thermal Regulation: The formation of the S-N bond is highly exothermic. If the temperature exceeds 20 °C, thermal spikes can induce homolytic cleavage of the fragile S-S bond, leading to the formation of unwanted monosulfides or complex polysulfane impurities. Maintaining the reaction at ≤ 20 °C ensures kinetic control and preserves the integrity of the disulfide bridge.

  • Solvent Selection: Utilizing a non-polar hydrocarbon solvent (e.g., 120 solvent oil or petroleum ether) serves a dual purpose. First, it acts as a heat sink to dissipate the exothermic energy. Second, it selectively precipitates the highly polar inorganic byproducts ( NaCl , Na2​HPO4​ ), simplifying the downstream isolation of the product[4].

Experimental Protocol: High-Yield Synthesis Workflow

The following protocol is scaled for a 1 L reactor and consistently yields ~95.8% of high-purity 4,4'-dithiodimorpholine[4].

Materials Required:
  • Morpholine: 45.37 g (0.520 mol, ~2.2 eq)

  • Sulfur Monochloride ( S2​Cl2​ ): 31.97 g (0.237 mol, 1.0 eq)

  • Trisodium Phosphate ( Na3​PO4​ , Anhydrous): 81.51 g (0.497 mol, ~2.1 eq)

  • Solvent Oil (e.g., 120 grade): 500 g

  • Deionized Water: 200 g (for workup)

Step-by-Step Methodology:
  • Reactor Preparation: Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, a precision dropping funnel, and an internal thermocouple.

  • Initial Charge: Add 500 g of solvent oil to the reactor. Begin moderate stirring (250 rpm) and charge 45.37 g of morpholine followed by 81.51 g of anhydrous Na3​PO4​ [4].

  • Thermal Equilibration: Circulate cooling fluid through the reactor jacket to bring the internal temperature of the suspension to 20 °C (ideally maintained between 10 °C and 20 °C)[4].

  • Electrophile Addition: Load 31.97 g of S2​Cl2​ into the dropping funnel. Begin dropwise addition into the reactor over a period of exactly 2 hours[4]. Critical Note: Monitor the internal temperature continuously; adjust the drop rate if the temperature exceeds 20 °C to prevent disulfide degradation.

  • Maturation: Once the addition is complete, maintain the temperature at 20 °C and continue stirring for an additional 2.5 hours to ensure complete conversion of the morpholine[4].

  • Aqueous Quench: Add 200 g of deionized water directly to the reactor. Stir vigorously for 15 minutes. Causality: The water dissolves the inorganic phosphate and chloride salts, partitioning them into the aqueous phase while the hydrophobic product precipitates.

  • Isolation: Transfer the mixture to a Büchner funnel and perform suction filtration. Wash the resulting filter cake with cold deionized water until the filtrate reaches a neutral pH[4].

  • Drying: Transfer the white, needle-like crystals to a vacuum oven. Dry at 45 °C under reduced pressure to a constant weight.

    • Expected Yield: ~53.57 g (95.85%)[4].

    • Purity Check: High-performance liquid chromatography (HPLC) typically indicates >99.6% purity[4].

Protocol Step1 1. Reactor Setup Morpholine + Na3PO4 + Solvent Step2 2. Thermal Regulation Cool to ≤ 20 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise S2Cl2 over 2 h Step2->Step3 Step4 4. Maturation Stir for 2.5 h at 20 °C Step3->Step4 Step5 5. Aqueous Quench Add Water & Stir (15 min) Step4->Step5 Step6 6. Isolation Suction Filtration & Drying Step5->Step6 Product 4,4'-Dithiodimorpholine Yield: ~95.8% Step6->Product

Figure 1: Step-by-step synthetic workflow for 4,4'-Dithiodimorpholine preparation.

Downstream Applications: Disulfide Engineering

In organic synthesis, 4,4'-dithiodimorpholine acts as an elite bilateral disulfurating platform[3]. The morpholine rings function as excellent leaving groups when subjected to acidic conditions or nucleophilic attack.

When reacted with a primary thiol ( R1​−SH ), the reagent undergoes an initial substitution to form an active R1​−S−S−Morpholine intermediate. Because the remaining morpholine moiety can be orthogonally transformed or displaced, the intermediate can subsequently react with a different nucleophile (such as a second thiol, R2​−SH , or an electron-rich arene) to yield complex, unsymmetrical disulfides ( R1​−S−S−R2​ )[3]. This methodology is highly prized in drug discovery for synthesizing targeted H2​S -releasing therapeutics and in materials science for engineering cross-linked functional polymers[2][3].

Application Reagent 4,4'-Dithiodimorpholine (Disulfurating Agent) Nucleophile Nucleophilic Attack (e.g., R1-SH) Reagent->Nucleophile Activation Intermediate Active Intermediate (R1-S-S-Morpholine) Nucleophile->Intermediate Product Target Molecule (Unsymmetrical Disulfide) Intermediate->Product 2nd Nucleophile Byproduct Morpholine (Leaving Group) Intermediate->Byproduct Elimination

Figure 2: Mechanistic pathway for the synthesis of unsymmetrical disulfides using DTDM.

References

  • Source: guidechem.
  • Source: guidechem.
  • Source: atamanchemicals.
  • Title: 4,4'-DITHIODIMORPHOLINE (DTDM)
  • Source: chemicalbook.
  • Title: Amination of N -(Organodithio)

Sources

Method

Application Note: Experimental Synthesis and Validation of 4-Disulfanylmorpholine Derivatives

Executive Summary 4-Disulfanylmorpholine derivatives, predominantly represented by 4,4'-dithiodimorpholine (DTDM; CAS: 103-34-4), are a versatile class of heterosubstituted disulfides. Historically embedded in the polyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Disulfanylmorpholine derivatives, predominantly represented by 4,4'-dithiodimorpholine (DTDM; CAS: 103-34-4), are a versatile class of heterosubstituted disulfides. Historically embedded in the polymer industry as highly efficient sulfur-donor vulcanizing agents, these diaminodisulfides (NSSN) have recently emerged in chemical biology as rapid, thiol-dependent hydrogen sulfide ( H2​S ) donors[1]. This application note provides a comprehensive, self-validating guide to synthesizing high-purity DTDM, detailing both cryogenic lab-scale methods for biological applications and scalable biphasic methods for industrial formulation.

Mechanistic Insights & Chemical Rationale

The core structural feature of 4-disulfanylmorpholine derivatives is the diaminodisulfide (N-S-S-N) linkage.

  • Synthetic Causality : The synthesis relies on the electrophilic attack of sulfur monochloride ( S2​Cl2​ ) by the nucleophilic nitrogen of morpholine[1]. Because this reaction generates hydrogen chloride (HCl) as a byproduct, an acid scavenger (e.g., triethylamine or trisodium phosphate) is strictly required[2][3]. Without a base, HCl protonates unreacted morpholine to form morpholine hydrochloride, drastically reducing the yield and complicating downstream purification[3].

  • Biological Causality : In aqueous biological systems, the NSSN bond is remarkably stable until it encounters endogenous thiols (like glutathione). Upon contact, it undergoes a rapid thiol-disulfide exchange, forming a mixed disulfide intermediate that subsequently collapses to release H2​S gas within minutes[1].

H2SPathway DTDM NSSN Donor (4,4'-Dithiodimorpholine) Exchange Thiol-Disulfide Exchange Reaction DTDM->Exchange Thiol Endogenous Thiols (e.g., Glutathione) Thiol->Exchange Nucleophilic Attack Intermediate Mixed Disulfide Intermediate Exchange->Intermediate Release Rapid H2S Release (Minutes) Intermediate->Release Excess Thiol Target Protein Sulfhydration & Cellular Signaling Release->Target

Figure 1: Mechanism of thiol-dependent hydrogen sulfide (H2S) release from diaminodisulfides.

Experimental Protocols

To accommodate different research needs, two distinct protocols are provided. Protocol A is optimized for high-purity biological research, utilizing cryogenic conditions to suppress polysulfane ( Sx​ ) formation[1]. Protocol B is adapted from industrial processes, utilizing a biphasic system to partition byproducts efficiently at near-ambient temperatures[2][3].

SynthWorkflow Start 1. Reagent Prep Morpholine + Solvent Cooling 2. Thermal Control Cool to -90°C or 10°C Start->Cooling Base 3. Acid Scavenging Add NEt3 or Na3PO4 Cooling->Base S2Cl2 4. Electrophilic Addition Dropwise S2Cl2 Base->S2Cl2 Reaction 5. S-S Bond Formation Stir (30 min - 2.5 hr) S2Cl2->Reaction Exothermic Control Quench 6. Reaction Quench Ice Water / Phase Separation Reaction->Quench Visual Color Shift Purify 7. Purification Filtration / Crystallization Quench->Purify Isolate Organic/Solid Product 8. Final Product 4,4'-Dithiodimorpholine Purify->Product Yield: 86-95%

Figure 2: Synthetic workflow for 4,4'-dithiodimorpholine highlighting critical control points.

Protocol A: Cryogenic Lab-Scale Synthesis (Optimized for Biological Assays)

Objective : Synthesize highly pure morpholine disulfide for use as an H2​S donor. Reagents : Morpholine (20.2 mmol), Triethylamine (NEt3, 22.1 mmol), Sulfur monochloride ( S2​Cl2​ , 10.0 mmol), Anhydrous Dichloromethane ( CH2​Cl2​ ).

Step-by-Step Methodology :

  • Preparation : In a dry, round-bottom flask purged with N2​ , dissolve 1.76 g of morpholine and 2.23 g of NEt3 in 100 mL of CH2​Cl2​ [1].

  • Thermal Control : Submerge the flask in an acetone/ N2​ (or dry ice/acetone) bath and cool the system to -90 °C[1].

    • Causality: S2​Cl2​ is highly reactive. Cryogenic temperatures prevent exothermic runaway and inhibit the formation of longer sulfur chains (trisulfides/tetrasulfides).

  • Electrophilic Addition : Dilute 1.35 g of S2​Cl2​ in 5 mL of CH2​Cl2​ . Add this solution dropwise to the reaction mixture over exactly 8 minutes[1].

    • Self-Validation Checkpoint: The solution will initially flash yellow/orange upon addition. The rapid dissipation of this color indicates the successful consumption of the electrophile.

  • Maturation : Maintain stirring at -90 °C for 30 minutes[1].

  • Quenching & Washing : Remove the flask from the cold bath and immediately quench with 50 mL of ice-cold water[1]. Transfer to a separatory funnel and wash the organic layer with 0.2 M NaOH (2 × 20 mL), followed by saturated NaCl (brine)[1].

    • Causality: The NaOH wash neutralizes residual HCl and removes any water-soluble morpholine hydrochloride salts, ensuring the organic layer retains only the target NSSN compound.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and evaporate the solvent under reduced pressure to yield a brown solid[1].

Protocol B: Scalable Biphasic Synthesis (Optimized for Material Science)

Objective : High-yield synthesis of DTDM for vulcanization or polymer stabilization. Reagents : Morpholine (45.37 g), Anhydrous Trisodium Phosphate (81.51 g), Solvent Oil/Hexane (500 g), Water (200 g), S2​Cl2​ (31.97 g)[2].

Step-by-Step Methodology :

  • Biphasic Setup : In a 1L jacketed reactor, combine the morpholine, trisodium phosphate, solvent oil, and a small catalytic amount of water[2][3]. Turn on mechanical stirring.

    • Causality: The inclusion of water creates a biphasic system. As HCl is generated, it immediately partitions into the aqueous phase and is neutralized by the phosphate buffer, protecting the morpholine in the organic phase[3].

  • Thermal Control : Circulate coolant to maintain the internal reactor temperature at 20 °C[2].

  • Addition : Slowly add S2​Cl2​ dropwise over approximately 2 hours[2].

    • Self-Validation Checkpoint: The temperature should remain stable. A spike in temperature indicates the addition rate is too fast, which risks product degradation.

  • Maturation : Continue stirring at 20 °C for an additional 2.5 hours[2].

  • Purification : Add 200 g of water to the reactor to wash the mixture. Stir for 15 minutes, then perform vacuum suction filtration[2].

    • Self-Validation Checkpoint: White, needle-like crystals will precipitate on the filter cake. The distinct crystalline morphology is a primary indicator of high-purity DTDM.

  • Drying : Dry the filter cake in a vacuum oven to obtain the final product[2].

Quantitative Data & Characterization

The following table summarizes the expected outcomes and analytical benchmarks for validating the synthesized 4,4'-dithiodimorpholine.

ParameterProtocol A (Cryogenic/Biological)Protocol B (Biphasic/Industrial)
Primary Application H2​S Donor / Chemical Biology[1]Vulcanizing Agent / Polymers
Solvent System Anhydrous CH2​Cl2​ [1]Solvent Oil (Hexane) + Water
Acid Scavenger Triethylamine (NEt3)[1]Trisodium Phosphate / NaOH[2][3]
Reaction Temperature -90 °C[1]10 °C - 20 °C
Reaction Time ~40 minutes[1]~4.5 hours[2]
Expected Yield 86%[1]93% - 95.85%[2][4]
Physical Appearance Brown solid[1]White needle-like crystals[2]
Melting Point (DSC) N/A123 °C - 127 °C (397-398.5 K)[2][4]
Target Purity (HPLC) >95%>99.6%[2]

Troubleshooting & Safety

  • Low Yield / Sticky Residue : Often caused by inadequate base concentration, leading to morpholine hydrochloride contamination[3]. Ensure the acid scavenger is in slight molar excess.

  • Safety Profile : DTDM is considered toxic if ingested or inhaled and can cause skin irritation. S2​Cl2​ is highly corrosive and reacts violently with water. All procedures must be conducted in a chemical fume hood with appropriate PPE.

References[3] Title: Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides | ACS Omega | Source: ACS Publications | URL:https://pubs.acs.org/doi/10.1021/acsomega.1c01824[2] Title: 4,4'-DITHIODIMORPHOLINE (DTDM) | Source: Ataman Kimya | URL:https://www.atamanchemicals.com/4,4-dithiodimorpholine-dtdm_u26464/[6] Title: METHODS OF DITHIODIMORPHOLINE PRODUCTION | Source: Lviv Polytechnic National University | URL:https://science.lpnu.ua/sites/default/files/attachments/2017/15/v9.pdf[4] Title: 4,4'-Dithiodimorpholine synthesis | Source: ChemicalBook | URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4226195.htm[1] Title: 4,4-DITHIODIMORPHOLINE | Source: Ataman Kimya | URL:https://www.atamanchemicals.com/4,4-dithiodimorpholine_u29517/[5] Title: US3644408A - Process for preparing morpholine disulfide | Source: Google Patents | URL:https://patents.google.com/patent/US3644408A/en

Sources

Application

Application Note: Advanced Handling, Storage, and Preparation Protocols for 4-Disulfanylmorpholine (DTDM)

Introduction & Mechanistic Overview 4-Disulfanylmorpholine, universally known in industrial and synthetic laboratories as 4,4'-dithiodimorpholine (DTDM), is a highly efficient sulfur-donor and cross-linking reagent 1[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

4-Disulfanylmorpholine, universally known in industrial and synthetic laboratories as 4,4'-dithiodimorpholine (DTDM), is a highly efficient sulfur-donor and cross-linking reagent 1[1]. Structurally characterized by a central disulfide bridge flanked by two morpholine rings, DTDM is engineered to provide a controlled release of active sulfur at elevated temperatures, making it indispensable for rubber vulcanization and advanced organic synthesis .

However, the inherent reactivity of the disulfide (S–S) and sulfur-nitrogen (S–N) bonds dictates that DTDM must be managed with precise environmental controls. Exposure to incompatible chemicals or environmental stress triggers premature homolytic or heterolytic bond cleavage, which not only compromises the reagent's efficacy but can also generate highly hazardous byproducts 1[1].

Physicochemical Profiling & Storage Causality

To design a robust, self-validating storage system, researchers must first understand the physicochemical boundaries of the compound.

Quantitative Physicochemical Data
PropertyValueCausality / Significance
CAS Number 103-34-4Unique chemical identifier for safety tracking.
Molecular Weight 236.35 g/mol Determines stoichiometric calculations for sulfur donation 2[2].
Melting Point 124–125 °CCritical metric for purity validation; depression indicates degradation 2[2].
Boiling Point 371.7 °C (at 760 mmHg)High boiling point indicates low volatility under standard conditions 2[2].
Density 1.32–1.38 g/cm³Relevant for gravimetric and volumetric conversions .
Flash Point 154 °CIndicates moderate thermal stability before ignition 2[2].
Active Sulfur ~27% by weightDefines efficacy as a cross-linking agent; lost upon degradation .
Causality in Storage Protocols
  • Thermal & Atmospheric Control: DTDM must be stored in a cool, dry, and well-ventilated environment, strictly below 25°C 1[1]. Elevated temperatures and ambient moisture drive the slow hydrolysis of the S–N bonds, neutralizing the reagent.

  • Chemical Segregation: Isolate DTDM from strong acids, bases, and redox agents. Inorganic acids and bases act as catalysts for disulfide bond decomposition, prematurely releasing the active sulfur payload 1[1].

  • The Nitrosamine Hazard: A critical, often overlooked risk is the interaction between DTDM and nitrosating agents (e.g., nitrites, nitrogen oxides). If the morpholine rings are liberated during degradation, they can readily react with nitrosating agents to form N-nitrosomorpholine, a potent suspected carcinogen 3[3].

DTDMDegradation DTDM 4,4'-Dithiodimorpholine (DTDM) AcidsBases Inorganic Acids / Bases DTDM->AcidsBases Exposure Nitrosating Nitrosating Agents (e.g., Nitrites) DTDM->Nitrosating Exposure Sparks Electrostatic Discharge / Friction DTDM->Sparks Airborne Dust Decomp Disulfide Cleavage Loss of Active Sulfur AcidsBases->Decomp Catalyzes Carcinogen N-Nitrosamines (Suspected Carcinogen) Nitrosating->Carcinogen Reacts with Morpholine Fire Dust Deflagration / Fire Hazard Sparks->Fire Ignition

Logical relationships of DTDM degradation pathways and chemical hazards.

Safety & Handling Workflows

DTDM is classified as a Category 1A skin sensitizer and a specific target organ toxicity (respiratory) irritant 4[4]. Because it is handled as a dry, crystalline powder, aerosolized dust mitigation is paramount.

  • Electrostatic Hazards: Fine organic powders present a severe deflagration risk. Handling must exclusively involve non-sparking tools and grounded, explosion-proof ventilation systems to prevent ignition from electrostatic discharge [[5]](5].

  • Personal Protective Equipment (PPE): Impermeable chemical gloves (e.g., nitrile, inspected prior to use), tightly fitting safety goggles with side-shields, and a full-face or particulate respirator are mandatory when manipulating the neat powder 5[5].

Experimental Protocol: Preparation and Validation of DTDM Solutions

Objective: To prepare a standardized DTDM solution for use as a sulfur donor in organic synthesis, incorporating self-validating quality control steps to guarantee reagent integrity.

Materials Required:

  • 4,4'-Dithiodimorpholine (DTDM) powder (CAS: 103-34-4)

  • Anhydrous non-polar or moderately polar solvent (e.g., Toluene or Dichloromethane)

  • Analytical balance, desiccator, non-sparking spatulas 5[5]

  • Melting point apparatus

Step-by-Step Methodology
  • Pre-Weighing Validation (Self-Validating Step): Before preparing the solution, extract a 5 mg aliquot of the bulk DTDM and determine its melting point.

    • Causality: Pure DTDM exhibits a sharp melting point at 124–125 °C 2[2]. A depressed or significantly broadened melting range (e.g., <120 °C) is a definitive indicator of premature disulfide degradation or moisture ingress. Do not proceed if the sample fails this check.

  • Environment Preparation: Transfer the required mass of DTDM using a grounded, non-sparking spatula inside a certified chemical fume hood to prevent inhalation of sensitizing dust and mitigate static buildup [[5]](5].

  • Dissolution: Slowly add the DTDM to the anhydrous solvent under continuous magnetic stirring at room temperature.

    • Causality: DTDM is insoluble in water and ethanol, but highly soluble in aromatic and chlorinated solvents . Utilizing strictly anhydrous solvents prevents moisture-induced hydrolysis of the S–N bonds during storage.

  • Visual Quality Control (Self-Validating Step): Observe the solution after 10 minutes of stirring.

    • Causality: The resulting solution should be perfectly clear. Any persistent turbidity or particulate matter suggests the presence of polymerized insoluble sulfur or decomposed morpholine salts, indicating compromised reagent integrity.

  • Storage of Solution: If not used immediately, store the solution in an amber glass vial, purge the headspace with an inert gas (Nitrogen or Argon), and seal with a PTFE-lined cap at 4°C.

DTDMWorkflow Start Procure DTDM Powder MPCheck Self-Validation: Melting Point Check Start->MPCheck FailMP Reject Batch (<124°C) MPCheck->FailMP Degraded PassMP Proceed (124-125°C) MPCheck->PassMP Pure Prep Weigh with Non-Sparking Spatula in Fume Hood PassMP->Prep Dissolve Dissolve in Anhydrous Non-Polar Solvent Prep->Dissolve VisCheck Self-Validation: Visual Clarity Check Dissolve->VisCheck FailVis Turbid: Discard Solution VisCheck->FailVis Polymerized Sulfur PassVis Clear Solution: Ready for Use VisCheck->PassVis Complete Dissolution

Experimental workflow and self-validation steps for DTDM solution prep.

Spill Response & Environmental Disposal

In the event of a powder spill, never use compressed air or dry sweeping, as this generates hazardous, explosive dust clouds. Gently cover the spill with a damp absorbent pad or utilize a HEPA-filtered vacuum specifically approved for combustible dusts 4[4].

DTDM is classified as toxic to aquatic life with long-lasting effects (Chronic Category 2) [[4]](4]. It must not be discharged into sewer systems. Collected material must be placed in a tightly closed container using spark-proof tools and disposed of via a licensed chemical destruction plant capable of controlled incineration with flue gas scrubbing 6[6].

References

  • Harwick Standard : Westco DTDM 80 Safety Data Sheet. Available at:[Link]

  • LookChem : Cas 103-34-4, Morpholine, 4,4'-dithiobis. Available at:[Link]

  • Ataman Kimya : 4,4'-DITHIODIMORPHOLINE (DTDM). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Disulfanylmorpholine Synthesis

Welcome to the Technical Support Center for 4-disulfanylmorpholine (also known as 4,4'-dithiodimorpholine, DTDM, or morpholine disulfide) synthesis. As a Senior Application Scientist, I frequently encounter researchers s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-disulfanylmorpholine (also known as 4,4'-dithiodimorpholine, DTDM, or morpholine disulfide) synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with sub-optimal yields, product discoloration, or polysulfide contamination when synthesizing this critical sulfur donor and vulcanization accelerator. This guide deconstructs the mechanistic failure modes of the sulfur monochloride ( S2​Cl2​ ) oxidative coupling reaction and provides a self-validating, field-proven protocol to consistently achieve >95% yields.

Diagnostic Workflow: Isolating Yield Bottlenecks

DiagnosticLogic Start Yield < 60%? Q1 Is Morpholine HCl precipitating? Start->Q1 Sol1 Implement concurrent base addition Q1->Sol1 Yes Q2 Is elemental sulfur forming? Q1->Q2 No Sol2 Delay NaOH, keep S2Cl2 ahead Q2->Sol2 Yes Q3 Are polysulfides detected? Q2->Q3 No Sol3 Lower temperature to < 0°C Q3->Sol3 Yes

Diagnostic flowchart for isolating 4-disulfanylmorpholine yield bottlenecks.

Section 1: Core FAQs - Mechanistic Causes of Low Yield

Q1: Why is my reaction yield capping at ~50% despite using equimolar amounts of morpholine and sulfur monochloride? A1: This is a classic stoichiometric failure caused by the generation of hydrogen chloride (HCl) during the reaction. When morpholine reacts with S2​Cl2​ , HCl is released. If an external base is not actively neutralizing this byproduct, the unreacted morpholine acts as the base, forming morpholine hydrochloride. This protonated amine is no longer nucleophilic, effectively removing half of your starting material from the reaction pool and capping your theoretical yield at around 50-63%[1]. The solution is the concurrent addition of an external base (like NaOH) to continuously regenerate free morpholine.

Q2: I am using aqueous NaOH to neutralize the HCl, but my yield is still low and I see a yellow precipitate. What is happening? A2: You are observing the hydrolysis of your electrophile. If you add all the NaOH to the morpholine before adding S2​Cl2​ , the highly alkaline aqueous environment will rapidly hydrolyze the incoming S2​Cl2​ into elemental sulfur (the yellow precipitate), sulfur dioxide, and chloride ions[2]. To prevent this, you must use a biphasic system (e.g., hexane/water) and employ a concurrent addition strategy. By keeping the S2​Cl2​ addition slightly ahead of the NaOH addition, you ensure HCl is neutralized at the solvent interface without exposing bulk S2​Cl2​ to excess hydroxide[2].

Q3: My product contains significant amounts of polysulfides (e.g., N-tetrathiodimorpholine). How do I prevent this? A3: This indicates a loss of kinetic control due to poor thermal management. The oxidative coupling of morpholine with S2​Cl2​ is highly exothermic. If the internal temperature exceeds 10°C, the reaction favors over-sulfurization, leading to polysulfides. Maintaining the reaction at -10°C to 0°C (or utilizing cryogenic conditions like -90°C in monophasic organic systems with triethylamine) suppresses these side reactions and preserves the target disulfide bridge[3].

Section 2: Self-Validating Experimental Protocol

To overcome the competing side reactions (hydrolysis vs. hydrochloride formation), the following biphasic, concurrent-addition protocol is engineered to be self-validating.

ExperimentalWorkflow Step1 1. Prepare Morpholine + Heptane Cool to -10°C Step3 3. Concurrent Dropwise Addition Keep S2Cl2 slightly ahead of NaOH Step1->Step3 Step2 2. Prepare S2Cl2 in Heptane (Anhydrous) Step2->Step3 Step4 4. Biphasic Interfacial Reaction Vigorous stirring, T < 0°C Step3->Step4 Step5 5. Phase Separation Extract aqueous chlorides Step4->Step5 Step6 6. Crystallization Yield > 95% DTDM Step5->Step6

Optimized biphasic synthesis workflow for 4-disulfanylmorpholine.

Step-by-Step Methodology (Optimized Biphasic Method)

Step 1: Reactor Setup & Initial Charge Charge a jacketed reactor with 1.0 molar equivalent of morpholine, a water-immiscible inert solvent (e.g., heptane or hexane), and a catalytic amount of water (approx. 5% based on morpholine weight) to establish the initial aqueous interface[2]. Validation Check: The internal thermocouple must read between -10°C and 0°C before proceeding to prevent initial exotherm spikes.

Step 2: Reagent Preparation

  • Solution A (Electrophile): Dissolve 0.5 molar equivalents of anhydrous S2​Cl2​ in heptane.

  • Solution B (Base): Prepare a concentrated aqueous solution of NaOH (1.0 molar equivalent).

Step 3: Concurrent Addition (Critical Step) Begin dropwise addition of Solution A into the reactor. Once approximately 5% of Solution A has been added, simultaneously begin the dropwise addition of Solution B. Validation Check: The organic layer should remain clear to slightly cloudy.

  • Failure Mode 1: Heavy white precipitate indicates morpholine hydrochloride formation (NaOH addition is too slow).

  • Failure Mode 2: Yellow precipitate indicates S2​Cl2​ hydrolysis (NaOH addition is too fast). Adjust flow rates to keep the S2​Cl2​ addition slightly ahead of the alkali addition[1].

Step 4: Interfacial Maturation Maintain vigorous mechanical stirring (high RPM) throughout the addition to maximize the surface area of the biphasic emulsion. This ensures the HCl transfers to the aqueous phase for neutralization instantly. Validation Check: The internal temperature must not exceed 10°C at any point during the addition.

Step 5: Workup and Crystallization Once addition is complete, allow the mixture to reach 20°C. Add additional water to fully dissolve the aqueous sodium chloride byproduct. Halt stirring, allow phase separation, and decant the organic layer. Cool the organic layer to induce crystallization of 4-disulfanylmorpholine, filter, and dry.

Section 3: Quantitative Data & Condition Benchmarking

The table below summarizes how different mechanistic choices directly impact the final yield of 4-disulfanylmorpholine, demonstrating the necessity of the optimized biphasic protocol.

Reaction ConditionBase StrategySolvent SystemTemperatureTypical YieldPrimary Failure Mode
Unoptimized None (Morpholine excess)Heptane20°C~ 63.8%Morpholine HCl precipitation[1]
Premixed Base Aqueous NaOH added priorHexane / Water0°C~ 86.5% S2​Cl2​ hydrolysis[2]
Monophasic Organic Triethylamine ( NEt3​ )Dichloromethane-90°C~ 86.0%Scale-up difficulty (cryogenic)[3]
Optimized Biphasic Concurrent aq. NaOH additionHeptane / Water-10°C to 0°C> 95.1% None (Optimal)[2]

References

  • Source: Google Patents (US3644408A)
  • Source: Google Patents (US2766236A)
  • Title: Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides Source: ACS Omega / PMC URL

Sources

Optimization

optimizing reaction temperature for 4-disulfanylmorpholine sulfur donation

Welcome to the Technical Support Center for Sulfur Transfer Technologies. As a Senior Application Scientist, I have designed this guide to address the complex thermal dynamics of using 4-disulfanylmorpholine (commonly kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur Transfer Technologies. As a Senior Application Scientist, I have designed this guide to address the complex thermal dynamics of using 4-disulfanylmorpholine (commonly known as 4,4'-dithiodimorpholine or DTDM) as a sulfur donor.

Whether you are compounding high-performance elastomers or synthesizing heterosubstituted disulfides for pharmaceutical applications, controlling the reaction temperature is the single most critical variable for dictating whether the S-S bond undergoes homolytic or heterolytic cleavage.

Mechanistic Insight: The Causality of Temperature in DTDM

DTDM consists of two morpholine rings linked by a central disulfide (-S-S-) bond. At room temperature, the steric hindrance and electron-withdrawing nature of the morpholine rings make this bond highly stable.

The mechanism of sulfur donation fundamentally shifts based on thermal input:

  • Below 120°C (Heterolytic Pathway): DTDM is a stable crystalline solid (melting point 122°C–125°C). It will not spontaneously release sulfur. To utilize it at these temperatures (e.g., in organic synthesis or latex curing), you must induce heterolytic cleavage using highly nucleophilic reagents or ultra-accelerators [1].

  • Above 140°C (Homolytic Pathway): Thermal energy exceeds the S-S bond dissociation energy. DTDM melts and undergoes thermal homolysis , releasing active sulfur radicals (up to 27% effective sulfur content). This drives Efficient Vulcanization (EV) systems, forming highly heat-resistant mono- and di-sulfidic crosslinks rather than weak polysulfidic chains [2].

Troubleshooting Guide & FAQs

Q1: My rubber compounding shows incomplete sulfur donation (under-curing). How do I optimize the temperature? A: Under-curing with DTDM almost always indicates that the internal temperature of the polymer matrix has not sustained the >140°C threshold required for thermal homolysis. If your process restricts you to lower temperatures, you cannot rely on DTDM alone. You must introduce secondary accelerators (like thiazoles or thiurams) to lower the activation energy required for sulfur release [1].

Q2: I am experiencing premature vulcanization (scorch) during the mixing phase. What is the temperature limit? A: Scorch occurs when localized shear heating pushes the compound above DTDM's melting point (124°C) during mixing. You must strictly control your internal mixer cooling systems to keep the batch temperature below 100°C–110°C. Once DTDM melts, it becomes highly reactive to any trace accelerators present.

Q3: Can I use DTDM as a mild sulfur transfer reagent for pharmaceutical intermediates at room temperature? A: Yes. Unlike elastomer vulcanization, synthesizing water-soluble NSSN products or other heterosubstituted disulfides relies on heterolytic cleavage. By dissolving DTDM in an organic solvent (e.g., Dichloromethane) at 20°C–25°C, it acts as an excellent, mild disulfide transfer reagent that is highly reactive toward amines without thermal degradation[3].

Experimental Protocols (Self-Validating Workflows)

Protocol A: High-Temperature Dry Rubber Vulcanization (EV System)

Objective: Achieve thermally stable mono/di-sulfidic crosslinks without scorch.

  • Compounding (Cold Phase): Add 1.5–2.0 phr of DTDM to the elastomer matrix in an internal mixer. Crucial: Regulate rotor speed and cooling water to ensure the dump temperature strictly does not exceed 100°C.

  • Self-Validation (Rheometry): Before full-scale curing, run a sample in a Moving Die Rheometer (MDR) at 160°C. Monitor the ts2​ (scorch time) and t90​ (optimum cure time). A healthy DTDM EV system should show a stable plateau indicating no reversion.

  • Vulcanization (Hot Phase): Transfer the compound to a compression mold heated to 150°C–180°C. Hold under pressure (e.g., 2000 psi) for the t90​ duration established in Step 2 [4].

Protocol B: Room-Temperature Disulfide Transfer (Organic Synthesis)

Objective: Synthesize heterosubstituted disulfides for drug development.

  • Preparation: Dissolve 1 equivalent of DTDM in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere at 20°C.

  • Nucleophilic Attack: Add 1 equivalent of the target secondary amine (e.g., diethanolamine) dropwise. The mild temperature prevents side reactions with any hydroxyl groups present.

  • Maturation: Stir continuously for 24 hours at room temperature.

  • Self-Validation (Reaction Tracking): Use real-time High-Resolution Mass Spectrometry (HRMS) or TLC to confirm the disappearance of the DTDM peak and validate the formation of the target NSSN product [3].

Quantitative Data Presentation

Table 1: Temperature vs. DTDM Behavior & Accelerator Requirements

Temperature RangeDTDM Physical StateMechanism of Sulfur ReleaseRequired Catalyst / AcceleratorTypical Application
20°C – 25°C Solid (Powder)Heterolytic CleavageSolvent (DCM) + NucleophilePharmaceutical Synthesis
50°C – 60°C Solid (Dispersed)Catalyzed HeterolysisUltra-accelerators (e.g., Dithiocarbamates)Latex Vulcanization
122°C – 125°C Melting TransitionIncipient HomolysisNone (Avoid prolonged exposure)Compounding / Mixing
140°C – 180°C Liquid / DecomposingThermal HomolysisThiazoles / SulfenamidesDry Rubber EV Systems

Mechanistic & Troubleshooting Visualizations

Mechanism A DTDM Reagent (Stable < 120°C) B Thermal Activation (> 140°C) A->B Heat Input C S-S Bond Cleavage (27% Active Sulfur) B->C Homolysis D Polymer Chain Crosslinking C->D + Elastomer E Mono/Di-sulfidic Network D->E EV System

Fig 1: Temperature-dependent homolytic cleavage of DTDM for sulfur donation.

Troubleshooting Start Issue: Suboptimal Sulfur Donation CheckTemp Is Reaction Temp < 140°C? Start->CheckTemp LowTemp Yes: Under-curing Risk CheckTemp->LowTemp < 140°C HighTemp No: Check for Scorch CheckTemp->HighTemp >= 140°C AddAccel Add Ultra-Accelerators (e.g., Dithiocarbamates) LowTemp->AddAccel If low temp required OptTemp Maintain 140-180°C for Standard EV HighTemp->OptTemp Optimization

Fig 2: Troubleshooting workflow for optimizing DTDM reaction temperatures.

References

  • 4,4-DITHIODIMORPHOLINE - Ataman Kimya.
  • Curing with Sulfur and Sulfur Donor Systems.
  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ACS Omega (NIH).
  • Effect of Sulfur Donor on Properties of Thermoplastic Vulcanizates Based on NR/PP.
Troubleshooting

preventing thermal degradation of 4-disulfanylmorpholine during storage

Welcome to the Technical Support Center for Chemical Stability and Storage. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chemical Stability and Storage. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with handling 4-disulfanylmorpholine (widely known as 4,4'-dithiodimorpholine or DTDM).

While DTDM is predominantly recognized as a premier sulfur donor in polymer vulcanization, it is also utilized by research scientists and drug development professionals as a redox-active building block and protecting group reagent in complex chemical syntheses[1]. Maintaining its structural integrity is critical to preventing experimental failure.

Part 1: The Causality of DTDM Thermal Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of DTDM. The molecule consists of two morpholine rings bridged by a highly reactive, thermally labile disulfide bond[1].

The Mechanism of Failure: DTDM is engineered to remain stable at ambient temperatures but act as a sulfur donor at elevated temperatures (releasing ~27% active sulfur)[2]. When exposed to improper storage conditions (thermal stress >25°C, high humidity, or acidic/oxidizing environments), the disulfide bridge undergoes premature homolytic or heterolytic cleavage[3].

  • Causality: This premature cleavage releases active sulfur and morpholine byproducts[3]. In a laboratory or compounding setting, this degraded material will cause "scorch" (premature cross-linking) in polymer matrices or introduce nucleophilic impurities into sensitive drug synthesis pathways[4].

Part 2: Troubleshooting Guides & FAQs

Q1: What is the absolute optimal storage temperature for DTDM to guarantee zero degradation? A: For high-purity analytical or pharmaceutical-grade DTDM, store the compound under refrigeration at 2–8°C [5]. For bulk industrial applications, it must be kept in a cool, dry, and well-ventilated area strictly below 25°C [1]. Exceeding 25°C exponentially increases the kinetic rate of disulfide bond cleavage.

Q2: I opened a sealed batch of DTDM and noticed clumping and a faint, foul odor. Is the batch compromised? A: Yes, this is a definitive sign of degradation. Pure DTDM is a white to pale-yellow crystalline powder that is generally odorless. Clumping indicates moisture ingress, which catalyzes hydrolysis. The foul odor (often fishy or sulfuric) is the result of the release of morpholine derivatives and sulfur oxides due to thermal or hydrolytic breakdown[3]. Quarantine this batch immediately.

Q3: How do I handle DTDM to prevent localized thermal degradation during experiments? A: Avoid high-shear mixing or milling processes that generate excessive frictional heat before the intended reaction phase. Furthermore, ensure your spatulas and glassware are completely dry and free of residual acids or heavy metal oxidizers, which can catalyze the degradation of the disulfide bond[1][3].

Part 3: Standard Operating Procedure (SOP) for QC Verification

To ensure a self-validating system, do not rely solely on visual inspection. Implement the following analytical protocol to verify the integrity of your DTDM before use.

Step-by-Step Methodology: DTDM Integrity Verification

  • Sample Extraction: In a well-ventilated fume hood (to prevent inhalation of potential morpholine vapors)[3], extract a 5g representative sample from the storage container using a non-sparking, chemically inert spatula.

  • Solubility Profiling: Dissolve 1g of the sample in benzene or acetone.

    • Validation Check: Intact DTDM is highly soluble in these organic solvents but insoluble in water. If a cloudy suspension forms in the organic solvent, it indicates the presence of insoluble polymerized sulfur byproducts.

  • Melting Point Determination (Critical): Load a capillary tube with the dried powder and insert it into a calibrated melting point apparatus. Set the ramp rate to 1°C/min starting at 110°C.

    • Validation Check: Pure, un-degraded DTDM has a sharp melting point between 122°C and 125°C .

    • Causality: According to colligative properties, the presence of degradation impurities (free sulfur, morpholine salts) will disrupt the crystal lattice, causing a melting point depression. A melting point below 120°C definitively confirms thermal degradation[2].

Part 4: Quantitative Data & Quality Control Parameters

Summarized below are the critical parameters for monitoring DTDM health.

ParameterOptimal / Intact StateIndicators of Thermal Degradation
Storage Temperature 2–8°C (Analytical) / <25°C (Bulk)[1][5]>25°C (Accelerates disulfide cleavage)
Appearance White to pale-yellow free-flowing crystals[2]Discoloration (dark yellow/brown), clumping
Odor OdorlessAcrid, fishy, or sulfuric smell
Melting Point 122°C – 125°C< 120.0°C (Broadened or depressed)[2]
Effective Sulfur Content ~27%[2]< 25% (Due to premature volatilization)

Part 5: Workflow Visualization

Below is the logical workflow for monitoring thermal stress and executing quality control on DTDM inventory.

DTDM_Workflow Storage DTDM Storage (2-8°C or <25°C) ThermalStress Thermal/Moisture Stress (>25°C or Humidity) Storage->ThermalStress Improper Storage QC_Test QC Verification (Melting Point Analysis) Storage->QC_Test Routine Protocol Degradation Disulfide Bond Cleavage (Active Sulfur Release) ThermalStress->Degradation Activation Byproducts Morpholine & Sulfur Oxides (Odor & Clumping) Degradation->Byproducts Decomposition Byproducts->QC_Test Triggers Investigation Pass Pass: MP 122-125°C Proceed to Experiment QC_Test->Pass Lattice Intact Fail Fail: MP < 120°C Quarantine & Dispose QC_Test->Fail Lattice Disrupted

Workflow for monitoring and preventing thermal degradation of DTDM during storage.

References

  • Ataman Kimya - 4,4'-DITHIODIMORPHOLINE (DTDM). Retrieved from [Link]

  • Ataman Kimya - 4,4-DITHIODIMORPHOLINE. Retrieved from [Link]

  • Stair Chemical & Technology Co., Ltd. - Vulcanization accelerator TMTD, Rubber accelerator DTDM. Retrieved from[Link]

  • Lanxess - QUALITY PERFORMS (Sulfur Donors & Accelerators). Retrieved from [Link]

  • Merchem Limited - SAFETY DATA SHEET SECTION 1 - Flexilis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Disulfanylmorpholine Derivative Synthesis

Welcome to the Technical Support Center for advanced disulfide synthesis. The formation of unsymmetrical 4-disulfanylmorpholine derivatives is a critical step in the development of hydrogen sulfide (H₂S) donors, rubber v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced disulfide synthesis. The formation of unsymmetrical 4-disulfanylmorpholine derivatives is a critical step in the development of hydrogen sulfide (H₂S) donors, rubber vulcanization accelerators, and antibody-drug conjugate (ADC) linkers[1],[2]. However, the inherent steric bulk of the morpholine ring's chair conformation makes hetero-coupling with tertiary or heavily substituted thiols notoriously difficult.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome kinetic barriers and eliminate symmetric disulfide byproducts.

Synthesis Strategy & Decision Workflow

When designing a synthesis route for a 4-disulfanylmorpholine derivative, the primary variable dictating success is the steric hindrance of the target thiol partner. Relying on standard oxidative coupling for bulky substrates will inevitably lead to homo-coupling (e.g., forming symmetric dithiodimorpholine)[3],[4].

Workflow Start Target: 4-Disulfanylmorpholine Eval Evaluate Steric Bulk of Thiol Partner Start->Eval LowBulk Primary / Secondary (Low Steric Hindrance) Eval->LowBulk Alkyl/Aryl HighBulk Tertiary / Bulky (High Steric Hindrance) Eval->HighBulk t-Butyl/Adamantyl Method1 PdCl2/DMSO Catalyzed Exchange LowBulk->Method1 Method2 N-dithiophthalimide Activation HighBulk->Method2 Method3 Phosphorinanyl Disulfide Activation HighBulk->Method3 Success1 Unsymmetrical Disulfide Formed Method1->Success1 Success2 Unsymmetrical Disulfide Formed Method2->Success2 Method3->Success2

Workflow for selecting the optimal synthesis route for 4-disulfanylmorpholine derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why do standard oxidative coupling methods fail when synthesizing 4-disulfanylmorpholine derivatives with bulky thiols? A1: Direct oxidative coupling relies on the in situ generation of a sulfenic acid or sulfenyl radical. Because the morpholine ring is bulky, pairing it with a sterically hindered tertiary thiol (e.g., tert-butyl thiol) creates a highly congested transition state. This kinetic barrier overwhelmingly favors homo-coupling, resulting in symmetric byproducts like dithiodimorpholine and di-tert-butyl disulfide rather than the desired unsymmetrical product[4].

Q2: What is the recommended strategy for coupling morpholine with a sterically hindered tertiary thiol? A2: To overcome the kinetic steric barrier, you must pre-activate the sulfur atom with a leaving group that provides a massive thermodynamic driving force. Two highly effective methods are:

  • N-(organodithio)phthalimide Activation: Morpholine is reacted to form a morpholine-4-dithiophthalimide intermediate. The phthalimide group acts as an exceptional leaving group when attacked by a hindered thiol, allowing for the successful construction of heavily congested stereoscopic disulfides[5].

  • Phosphorinanyl Disulfide Activation: Using bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide activated by bromine forms a highly reactive sulfenyl bromide intermediate. This electrophilic sulfur species rapidly couples with hindered thiols[6].

Q3: Can I use transition-metal catalysis (e.g., PdCl₂/DMSO) for these hindered substrates? A3: While PdCl₂/DMSO-catalyzed thiol-disulfide exchange is highly efficient for primary and secondary alkyl disulfides, it is explicitly limited by steric hindrance. Attempts to react morpholine derivatives with sterically hindered tert-butyl disulfides via this catalytic system fail to yield the desired unsymmetrical disulfide[4]. Metal-free pre-activation strategies are strictly required for tertiary substrates.

Q4: How do we prevent disulfide exchange and scrambling during the reaction and purification? A4: Disulfide scrambling is a thermodynamically driven process catalyzed by trace amounts of free thiolate anions under neutral to basic conditions. To prevent scrambling:

  • Quench Acidically: Terminate the reaction with a mild acid (e.g., 0.1 M HCl) to rapidly protonate any residual thiolates, neutralizing their nucleophilicity.

  • Chromatography Adjustments: Avoid highly basic silica gel. Pre-treat the column with 0.1% acetic acid in the eluent to maintain a slightly acidic environment during purification, locking the disulfide bond in its synthesized state.

Quantitative Comparison of Activation Strategies

The following table summarizes the performance of various activation strategies when dealing with sterically hindered substrates.

Activation StrategyReagents / CatalystsTypical Yield (Hindered)Reaction TimeScrambling RiskBest Application
Direct Oxidative Coupling I₂, H₂O₂, or O₂< 10% (Mostly symmetric)12 - 24 hHighUnhindered primary thiols
PdCl₂/DMSO Catalysis PdCl₂, DMSON/A (Fails for t-butyl)4 - 8 hModeratePrimary/Secondary thiols[4]
N-Dithiophthalimide N,N′-thiobisphthalimide75% - 90%2 - 4 hLowTertiary/Stereoscopic thiols[5]
Phosphorinanyl Disulfide Bromine, Phosphorinanyl90% - 100%15 minVery LowRapid synthesis, broad tolerance[6]

Validated Experimental Protocols

Protocol A: Synthesis via N-Dithiophthalimide Activation

Causality & Self-Validation: This protocol leverages the stability of N-dithiophthalimides to isolate the activated morpholine intermediate. By isolating this intermediate, you enforce a strict 1:1 stoichiometry during the final coupling, fundamentally preventing symmetric disulfide formation[5].

  • Preparation of the Reagent: Dissolve morpholine (1.0 equiv) and N,N′-thiobisphthalimide (1.5 equiv) in 1,2-dichloroethane (DCE). Stir at 80 °C for 2–4 hours.

  • Validation Check: Monitor the reaction by TLC. The formation of the morpholine-4-dithiophthalimide intermediate is confirmed by a distinct UV-active spot. Isolate the intermediate via short-path chromatography.

  • Coupling: Dissolve the isolated intermediate in a non-polar solvent (e.g., dichloromethane) at room temperature. Add the sterically hindered tertiary thiol (1.1 equiv) and a catalytic Lewis base (e.g., 2-methyltetrahydrothiophene, 20 mol%)[7].

  • Self-Validating Mechanism: As the reaction proceeds, phthalimide is released. Because phthalimide has poor solubility in cold dichloromethane, its precipitation serves as a visual, real-time indicator of reaction progress.

  • Purification: Filter off the precipitated phthalimide, concentrate the filtrate, and purify via flash chromatography (using 0.1% acetic acid in the eluent to prevent scrambling).

Protocol B: Synthesis via Phosphorinanyl Disulfide Activation

Causality & Self-Validation: Bromine activation generates a highly electrophilic sulfenyl bromide. This intermediate is reactive enough to overcome the steric bulk of both the morpholine ring and the tertiary thiol, driving the reaction to completion in minutes[6].

  • Activation: Dissolve bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide (1.0 equiv) in dry dichloromethane at -20 °C. Add bromine (1.0 equiv) dropwise.

  • Validation Check: The solution will initially turn red/brown from the bromine. Stir until the color dissipates or turns pale yellow. This visual cue confirms the complete consumption of bromine and the successful formation of the sulfenyl bromide intermediate.

  • Coupling: Add morpholine (1.0 equiv) dropwise, stir for 5 minutes, then add the hindered thiol (1.0 equiv). Allow the reaction to warm to room temperature and stir for exactly 15 minutes.

  • Quenching: Quench with 5% aqueous sodium thiosulfate to neutralize any unreacted electrophilic sulfur species, preventing downstream scrambling.

  • Purification: Extract the organic layer with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Gao, W.-C., Tian, J., Shang, Y.-Z., Jiang, X. "Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides." Chemical Science, 2020. Source: NIH/PMC.
  • Antoniow, S., Witt, D. "A Novel and Efficient Synthesis of Unsymmetrical Disulfides." Synthesis, 2007. Source: Organic Chemistry Portal.
  • "PdCl2/DMSO-Catalyzed Thiol–Disulfide Exchange: Synthesis of Unsymmetrical Disulfide." Organic Letters, 2021. Source: ACS Publications.
  • "Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides." ACS Omega, 2021. Source: ACS Publications.
  • "Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N‑(Organodithio)phthalimides." NIH/PMC, 2026. Source: NIH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4,4'-Dithiodimorpholine (DTDM) vs. Elemental Sulfur in Crosslinking and Sulfur Transfer Reactions

As an application scientist overseeing advanced materials and pharmaceutical synthesis, I approach sulfur chemistry not just as a stoichiometric exercise, but as a structural engineering challenge. When we select a sulfu...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing advanced materials and pharmaceutical synthesis, I approach sulfur chemistry not just as a stoichiometric exercise, but as a structural engineering challenge. When we select a sulfurating agent, we are fundamentally dictating the thermal limits, mechanical resilience, and biological efficacy of the final molecule.

Historically, elemental sulfur ( S8​ ) has been the default reagent for vulcanization and bulk sulfur transfer. However, organic sulfur donors like 4,4'-dithiodimorpholine (DTDM) —also known as 4-disulfanylmorpholine—have revolutionized precision crosslinking. This guide provides an objective, data-driven comparison of DTDM and elemental sulfur, detailing their mechanistic differences, quantitative performance, and validated experimental protocols[1][2].

Mechanistic Causality: Why DTDM Outperforms Elemental Sulfur in Precision Applications

The core difference between these two reagents lies in their decomposition pathways and reaction specificity.

Elemental sulfur exists primarily as stable S8​ rings. During vulcanization or chemical synthesis, these rings undergo homolytic cleavage, initiating a cascade of uncontrolled radical reactions. This typically results in polysulfidic crosslinks ( −Sx​− ), which are thermally labile and highly prone to reversion (degradation upon prolonged heating)[3]. Furthermore, in peroxide co-cure systems exposed to atmospheric oxygen, elemental sulfur interferes with free-radical pathways, causing severe surface tackiness[4].

In contrast, DTDM (CAS 103-34-4) is a dithiocarbamate-derivative containing two morpholine rings connected by a central disulfide ( −S−S− ) bond[2]. At elevated temperatures, DTDM decomposes to release active sulfur (effective sulfur content of 27%)[1]. Instead of forming long polysulfidic chains, DTDM selectively forms mono- and disulfidic crosslinks[5]. These shorter crosslinks possess higher bond dissociation energies, conferring superior heat and aging resistance[1].

In organic synthesis, DTDM acts as a highly selective, mild disulfide transfer reagent. Unlike elemental sulfur or sulfur monochloride ( S2​Cl2​ ), DTDM is insensitive to nucleophilic attack by alcohols but reacts selectively with amines. This makes it the premier choice for synthesizing biological hydrogen sulfide ( H2​S ) donors without generating complex byproducts[6][7].

G S8 Elemental Sulfur (S8) PolyS Polysulfidic Crosslinks (Thermally Labile) S8->PolyS High Temp Cleavage Tack Surface Tackiness (Air Inhibition) S8->Tack Peroxide Co-cure DTDM 4,4'-Dithiodimorpholine (DTDM) MonoS Mono/Disulfidic Crosslinks (Thermally Stable) DTDM->MonoS Controlled S-Transfer NoTack Tack-Free Surface (Coagent Compatible) DTDM->NoTack Peroxide Co-cure Bio Biological H2S Donors (NSSN Synthesis) DTDM->Bio Mild Reactivity

Mechanistic pathways of DTDM versus Elemental Sulfur in crosslinking and synthesis.

Quantitative Performance Comparison
Feature / Metric4,4'-Dithiodimorpholine (DTDM)Elemental Sulfur ( S8​ )
Effective Sulfur Content 27%[1]100%
Crosslink Architecture Mono- and disulfidic (C-S, S-S)[3]Polysulfidic ( −Sx​− )[4]
Thermal Stability High (resists reversion and aging)[1]Low (prone to thermal cleavage)[3]
Surface Tackiness (Air Cure) Tack-free surface[4]High surface tackiness[4]
Vulcanization Speed Slow (requires accelerators)[1]Fast (but difficult to control)[1]
Organic Synthesis Reactivity Mild, highly selective sulfur transfer[6]Aggressive, yields complex byproducts[7]
Handling & Safety Non-frosting, easily dispersed[1]Prone to blooming/frosting[1]
Experimental Workflows and Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The expected outcomes serve as internal controls to verify the success of the procedure.

Workflow Step1 1. Melt Mixing NR/PP (180°C) Step2 2. Compatibilization (PP-g-MA) Step1->Step2 Step3 3. Sulfur Donor (DTDM + Accelerator) Step2->Step3 Step4 4. Dynamic Curing (Torque Stabilization) Step3->Step4 Step5 5. Validation (Swelling Index) Step4->Step5

Step-by-step experimental workflow for DTDM-driven dynamic vulcanization.

Protocol 1: Dynamic Vulcanization of Natural Rubber/Polypropylene (NR/PP) Blends

Objective: Achieve a thermally stable thermoplastic vulcanizate (TPV) using DTDM. Causality: In NR/PP blends, peroxide curing systems cause severe degradation (chain scission) of the PP molecules[3]. Conversely, conventional elemental sulfur creates polysulfidic bonds that lack thermal stability. DTDM acts as an optimal sulfur donor, forming stable C-C and C-S linkages in the elastomeric phase without degrading the thermoplastic PP matrix[3].

Methodology:

  • Melt Mixing: Using a Haake Rheocord 90 internal mixer, blend Natural Rubber (NR) and Polypropylene (PP) at a 70:30 ratio. Maintain the temperature at 180 °C with a rotor speed of 60 rpm[3].

  • Compatibilization: Add 5 to 15 phr of Maleic Anhydride-grafted-Polypropylene (PP-g-MA) to facilitate interfacial adhesion between the rubber and plastic phases[3].

  • Sulfur Donor Addition: Introduce DTDM (1 to 3 phr) to cure the rubber phase[3]. Because DTDM has a slow vulcanization speed when used alone, it must be combined with an accelerator (e.g., thiazoles, thiurams, or dithiocarbamates) to optimize the cure rate[1][5].

  • Dynamic Curing: Mix until the torque stabilizes, indicating that the rubber phase is fully crosslinked and dispersed as micro-domains within the continuous PP matrix.

  • Validation: Measure the storage modulus and complex viscosity. A successful DTDM-cured TPV will exhibit significantly higher thermal stability and a continuously decreasing swelling index (when immersed in solvent) compared to pure NR, serving as a direct validation of the crosslink density[3][5].

Protocol 2: Synthesis of Diaminodisulfides (NSSN) for H2​S Release

Objective: Synthesize water-soluble NSSN compounds (e.g., diethanolamine disulfide) using DTDM as a mild sulfur transfer reagent[6]. Causality: The reaction of elemental sulfur or S2​Cl2​ with amino alcohols results in a chaotic mixture of products because both the hydroxyl and amine groups are attacked. DTDM is specifically chosen because it is insensitive to nucleophilic attack by alcohols, yet highly reactive toward amines, ensuring a clean disulfide transfer[6].

Methodology:

  • Reagent Preparation: Dissolve diethanolamine in anhydrous dichloromethane (DCM) at room temperature under a nitrogen atmosphere[7].

  • Sulfur Transfer: Introduce the disulfide transfer reagent (DTDM) to the solution. The mild nature of DTDM eliminates the need for extreme cryogenic cooling (unlike S2​Cl2​ which requires -78 °C)[7].

  • Reaction Monitoring: Allow the mixture to stir for 24 hours at room temperature[7].

  • Purification: Since DTDM drastically limits byproducts, the resulting water-soluble NSSN product can be isolated efficiently without extensive column chromatography.

  • Validation: The protocol is self-validating if the yield exceeds 90% (literature standard is ~91%)[7]. To biologically validate the product, expose the NSSN compound to a biological thiol (e.g., L-cysteine at 1-10 mM). A rapid burst release of H2​S should be observed, confirming the successful integration of the active disulfide bond[7].

References
  • Title: (12) United States Patent - Googleapis.com Source: googleapis.com URL: 4

  • Title: Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC Source: nih.gov URL: 6

  • Title: Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides | ACS Omega Source: acs.org URL: 7

  • Title: DTDM | 103-34-4, DTDM Formula - ECHEMI Source: echemi.com URL: 1

  • Title: Cas 103-34-4,Morpholine, 4,4'-dithiobis - LookChem Source: lookchem.com URL: 2

  • Title: Mr.BELHAOUES Abderrahmane Source: univ-setif.dz URL: 5

  • Title: Effect of Sulfur Donor on Properties of Thermoplastic Vulcanizates Based on NR/PP Source: researchgate.net URL: 3

Sources

Comparative

Comprehensive Comparison Guide: Validation of 4-Disulfanylmorpholine Purity Using HPLC-MS Methodologies

Executive Summary & Mechanistic Rationale The validation of 4-disulfanylmorpholine (CAS 876274-48-5) and its related dimeric structures (such as 4,4'-dithiodimorpholine) requires rigorous analytical control. As critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The validation of 4-disulfanylmorpholine (CAS 876274-48-5) and its related dimeric structures (such as 4,4'-dithiodimorpholine) requires rigorous analytical control. As critical sulfur-donating compounds and vulcanization accelerators, their purity directly impacts both the mechanical integrity and toxicological safety of final pharmaceutical and industrial elastomer products[1].

As a Senior Application Scientist, I frequently observe laboratories failing purity validations not because of the sample, but because of the analytical method. The disulfide (S-S) bonds in morpholine derivatives are highly labile. Subjecting these compounds to thermal stress or improper mobile phases generates artificial degradation products, leading to false impurity reporting[2]. To achieve a self-validating system, Reverse Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) is the definitive gold standard.

Causality in Method Selection
  • Thermal Lability vs. Soft Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) utilizes high-temperature injection ports (typically >150°C). At these temperatures, the S-S bonds of morpholine disulfides undergo rapid homolytic cleavage, producing morpholine radicals and elemental sulfur artifacts[2]. HPLC coupled with Electrospray Ionization (ESI) operates at lower temperatures and provides "soft" ionization, preserving the intact molecular ion [M+H]+ for accurate quantification[3].

  • Mobile Phase Chemistry: Traditional HPLC-UV methods often rely on phosphoric acid to suppress silanol activity on the stationary phase. However, phosphoric acid is non-volatile and causes catastrophic ion suppression and source fouling in MS. Replacing it with 0.1% Formic Acid ensures optimal protonation in ESI+ mode while maintaining strict MS compatibility[4].

Causality A 4-Disulfanylmorpholine Target Analyte B High Heat (GC-MS) Thermal Stress A->B Avoid C Soft Ionization (LC-MS) Formic Acid + ESI+ A->C Preferred D S-S Bond Cleavage (False Impurities) B->D E Intact [M+H]+ Ion (Accurate Purity) C->E

Fig 1. Causality of ionization choice: ESI prevents thermal degradation artifacts seen in GC-MS.

Objective Comparison of Analytical Modalities

To establish a robust analytical framework, we must objectively compare the available modalities. While GC-MS is common in general elastomer extraction studies, it is fundamentally flawed for profiling intact morpholine disulfides[1].

Table 1: Modality Comparison for Morpholine Disulfide Validation

Analytical ModalityIonization / DetectionThermal Stress on AnalyteMatrix Interference SusceptibilityIdeal Use Case
RP-HPLC-ESI-MS/MS Soft (ESI+) / MRMLow (Room Temp)Low (High Specificity)Gold Standard for purity validation and trace impurity profiling.
RP-HPLC-UV Photodiode Array (PDA)Low (Room Temp)High (Co-eluting peaks)Routine bulk purity checks where the matrix is highly purified.
GC-EI-MS Hard (EI) / QuadrupoleHigh (>150°C)ModerateHeadspace analysis of highly volatile degradants only; unsuitable for intact API.

Experimental Methodology: A Self-Validating Protocol

A self-validating protocol must inherently prove that the observed impurities are native to the sample, not artifacts of the method. This requires strict control over the chromatographic flow path and extraction conditions.

Step 1: System Passivation & Suitability
  • Action: Prior to sample injection, perform three consecutive injections of a zinc dimethyldithiocarbamate (ZDMC) standard (10 µg/mL).

  • Causality: Sulfur-rich compounds are prone to chelation with exposed metal surfaces. ZDMC passivates the stainless steel flow path, neutralizing active nickel or iron sites that would otherwise catalyze the on-column degradation of the 4-disulfanylmorpholine S-S bond[5].

Step 2: Sample Preparation (Cold Extraction)
  • Action: Dissolve the sample in HPLC-grade Acetonitrile (ACN). Sonicate at room temperature (strictly <25°C) for 10 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Avoiding heat prevents thermally induced disulfide scrambling. PTFE is chosen over Nylon to prevent non-specific binding of the basic morpholine moiety.

Step 3: Chromatographic Separation
  • Column: Low-silanol reverse-phase column (e.g., Newcrom R1, 3 µm particle size)[4].

  • Mobile Phase: Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (ACN + 0.1% Formic Acid).

  • Gradient: Linear gradient from 15% B to 100% B over 12 minutes, held at 100% B for 3 minutes[5].

  • Causality: The low-silanol stationary phase prevents peak tailing of the basic nitrogen atoms. The linear gradient ensures baseline resolution between the active compound and highly polar synthetic byproducts.

Step 4: MS/MS Detection (ESI+)
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor [M+H]+ and primary product ions (e.g., m/z 213, 255 for related morpholine dimers)[3].

  • Causality: MRM provides extreme specificity, filtering out co-eluting matrix interferences that UV detection would falsely quantify as impurities.

Workflow A 1. System Passivation (ZDMC Injection) B 2. Cold Extraction (ACN, <25°C) A->B C 3. RP-HPLC Separation (Low-Silanol Column) B->C D 4. ESI+ MS/MS (MRM Mode) C->D E 5. Purity Quantification (Self-Validated Data) D->E

Fig 2. Step-by-step HPLC-MS analytical workflow for morpholine disulfide purity validation.

Quantitative Data & Validation Parameters

To ensure the method is performing optimally, the following quantitative parameters must be met during the validation phase.

Table 2: Typical Validation Parameters for HPLC-MS Method

Validation ParameterTarget SpecificationCausality / Justification
Retention Time Precision RSD < 1.0%Ensures consistent interaction with the low-silanol stationary phase.
Limit of Detection (LOD) < 0.05 µg/mLRequired for detecting trace synthetic byproducts and residual amines.
Linearity (R²) > 0.995Validates the dynamic range of the ESI source without detector saturation.
Recovery (Spiked) 95% - 105%Confirms that cold extraction prevents analyte loss or degradation during sample prep.

References

  • Separation of 4,4'-Dithiodimorpholine on Newcrom R1 HPLC column - SIELC Technologies. 4

  • CSV - NORMAN (LC-ESI-MS/MS Data) - NORMAN Network. 3

  • Allergen Content of Patient Problem and Nonproblem Gloves - CDC Stacks. 5

  • Controlled Extraction on Rubber Elastomer (RE) - PQRI. 1

  • Analysis of chemical substances in balloons - MST.dk. 2

Sources

Validation

A Comparative Guide to Disulfide Cross-Linking Agents for Biological Applications: 4-Disulfanylmorpholine in Context

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation, the precise and stable linking of molecules is paramount. Disulfide bonds, with their inherent redox-responsiveness, off...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount. Disulfide bonds, with their inherent redox-responsiveness, offer a compelling strategy for creating cleavable linkages in drug delivery systems, particularly antibody-drug conjugates (ADCs), and for studying protein structure and function. This guide provides a comparative analysis of common disulfide cross-linking agents, with a special focus on contextualizing the industrial compound 4-disulfanylmorpholine (also known as 4,4'-dithiodimorpholine or DTDM) within the sophisticated requirements of biopharmaceutical research. While DTDM is a potent sulfur donor in industrial applications, its utility in bioconjugation is limited. This guide will explore the reasons for this and detail the superior performance of agents specifically designed for biological applications.

The Critical Role of Disulfide Cross-Linking in Bioconjugation

Disulfide cross-linkers are invaluable tools for creating conjugates that are stable in circulation but can be cleaved in the reducing environment of the cell. This targeted release is crucial for the efficacy of ADCs, where a potent cytotoxic payload must be delivered specifically to cancer cells to minimize off-target toxicity. Beyond drug delivery, disulfide cross-linking is employed to probe protein structure, map protein-protein interactions, and create reversible conjugates for a variety of research applications.

The ideal disulfide cross-linking agent for bioconjugation should exhibit the following characteristics:

  • High Thiol Reactivity and Selectivity: Efficiently and specifically reacts with cysteine residues on proteins or other thiol-containing biomolecules.

  • Reaction under Physiological Conditions: Performs optimally in aqueous buffers at or near neutral pH and ambient temperature to maintain the integrity of the biomolecule.

  • Stable Linkage in Circulation: The resulting disulfide bond should be stable in the mildly oxidizing environment of the bloodstream to prevent premature payload release.

  • Efficient Cleavage in the Target Environment: The disulfide bond should be readily cleaved by intracellular reducing agents like glutathione.

4-Disulfanylmorpholine (DTDM): An Industrial Vulcanizing Agent

4-Disulfanylmorpholine is a symmetrical disulfide primarily used in the rubber industry as a vulcanizing agent and sulfur donor.[1][2] In this context, it requires high temperatures (typically 140°C to 200°C) to decompose and release active sulfur, which then forms cross-links between polymer chains.[3] This mechanism of thermal decomposition is fundamentally incompatible with the delicate nature of proteins and other biomolecules, which would be denatured under such conditions.

While DTDM contains a disulfide bond and could theoretically participate in thiol-disulfide exchange reactions at lower temperatures, its reactivity with biological thiols like cysteine under physiological conditions is not well-documented in the scientific literature for bioconjugation applications. Its primary role as a high-temperature sulfur donor suggests that its reactivity at ambient temperatures and neutral pH is likely too low to be efficient for bioconjugation.

A Comparative Analysis of Leading Disulfide Cross-Linking Agents for Bioconjugation

For researchers in drug development and the life sciences, several classes of thiol-reactive cross-linking agents have been specifically designed and optimized for bioconjugation. The most prominent among these are maleimides (which form stable thioether bonds but are often used in cleavable linkers containing a disulfide), pyridyl disulfides, and methanethiosulfonates (MTS).

Data Presentation: A Quantitative Comparison

The following tables provide a quantitative comparison of the key performance parameters of these cross-linking agents.

Reactive Group Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Optimal Reaction pH Key Considerations
Pyridyl Disulfide 0.1 - 10[4]7.0 - 8.0[4]Reaction rate is for thiol-disulfide exchange. The release of pyridine-2-thione can be monitored spectrophotometrically.
Maleimide ~10² - 10⁴[4]6.5 - 7.5[4]Highly reactive and specific for thiols at this pH range.[4]
Methanethiosulfonate (MTS) ~10⁵[5]~7.0 - 8.0Extremely rapid reaction with thiols.
Linkage Type Formed by Chemical Structure Stability Characteristics
Disulfide Pyridyl Disulfide, MTS-S-S-Cleavable by reducing agents (e.g., DTT, TCEP, glutathione).[4] Stability can be modulated by steric hindrance near the disulfide bond.[6][7]
Thioether (in a linker that may also contain a disulfide) Maleimide-S-C-The thioether bond itself is stable, but the succinimide ring can undergo hydrolysis and retro-Michael addition, which can lead to instability and payload loss over time.[4][8][9]

The stability of the conjugate in vivo is a critical parameter. For maleimide-based conjugates, the retro-Michael reaction can lead to deconjugation with half-lives reported to range from about a day to several weeks in plasma, depending on the local environment of the cysteine residue on the antibody.[8] Strategies to overcome this instability include the use of self-hydrolyzing maleimides that form a more stable ring-opened structure.[1][8] Disulfide linkers formed from pyridyl disulfides can also be susceptible to thiol exchange in plasma, but their stability can be enhanced by introducing steric hindrance around the disulfide bond.[6][7]

Experimental Protocols

Detailed, step-by-step methodologies are crucial for successful bioconjugation. Below are representative protocols for the three major classes of thiol-reactive cross-linkers.

Experimental Workflow Overview

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis P1 Prepare Biomolecule (e.g., Antibody) P2 Reduce Disulfides (if necessary) (e.g., with TCEP) P1->P2 P3 Buffer Exchange/ Desalting P2->P3 C2 Add Cross-linker to Biomolecule Solution P3->C2:w C1 Dissolve Cross-linker in Organic Solvent (e.g., DMSO) C1->C2 C3 Incubate (Time and Temp. vary) C2->C3 U1 Purify Conjugate (e.g., SEC, Affinity Chromatography) C3->U1:w U2 Characterize Conjugate (e.g., Mass Spec, HPLC) U1->U2

Caption: A generalized workflow for bioconjugation using thiol-reactive cross-linkers.

Protocol 1: Protein Conjugation with a Maleimide Cross-linker

This protocol describes the conjugation of a protein with a maleimide-containing molecule.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline (PBS), Tris, or HEPES).[10] The buffer should not contain any extraneous thiols.

    • If the protein does not have free thiols, reduce existing disulfide bonds by adding a 10-20 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column or dialysis, exchanging the protein into the reaction buffer.

  • Conjugation Reaction:

    • Immediately before use, dissolve the maleimide cross-linker in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[10]

    • Add a 10-20 fold molar excess of the dissolved maleimide cross-linker to the protein solution.[1]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Quenching and Purification:

    • To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol to a final concentration of 10-20 mM and incubate for an additional 15-30 minutes.[11]

    • Purify the conjugate using size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted cross-linker and quenching agent.[1][10]

Protocol 2: Antibody Labeling with a Pyridyl Disulfide Cross-linker

This protocol is for labeling an antibody with a pyridyl disulfide-containing reagent. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[12]

  • Antibody and Reagent Preparation:

    • Prepare the antibody in a suitable buffer such as PBS at pH 7.2-8.0. If necessary, reduce the antibody's hinge-region disulfides as described in Protocol 1.

    • Dissolve the pyridyl disulfide reagent in DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the pyridyl disulfide reagent to the antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature.[4]

    • Monitor the progress of the reaction by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.

  • Purification:

    • Purify the antibody conjugate by SEC or dialysis to remove excess reagent and the pyridine-2-thione byproduct.[12]

Protocol 3: Bioconjugation with a Methanethiosulfonate (MTS) Reagent

MTS reagents are highly reactive and require careful handling due to their susceptibility to hydrolysis.

  • Preparation of Reagents:

    • Prepare the thiol-containing biomolecule in a degassed buffer at pH 7.0-8.0.

    • MTS reagent solutions should be made fresh immediately before use.[3][13] Dissolve the MTS reagent in an appropriate solvent (water for charged reagents, DMSO for uncharged reagents).[3][13]

  • Conjugation Reaction:

    • Add the MTS reagent solution to the biomolecule solution. Due to the high reactivity, stoichiometric amounts or a small excess of the MTS reagent are often sufficient.

    • The reaction is typically very rapid and can be complete in a few minutes (1-5 minutes).[3][7]

  • Purification:

    • Due to the rapid hydrolysis of unreacted MTS reagents, purification to remove byproducts can often be achieved through simple buffer exchange using a desalting column.

Logical Relationships and Mechanistic Insights

The choice of cross-linker is dictated by the specific application and the desired properties of the final conjugate.

G cluster_0 Application Requirement cluster_1 Cross-linker Choice cluster_2 Key Property A1 Need for Cleavable Linkage (e.g., ADC) C1 Pyridyl Disulfide or MTS (Forms Disulfide Bond) A1->C1 A2 Need for Stable, Non-cleavable Linkage C2 Maleimide (Forms Thioether Bond) A2->C2 P1 Redox-sensitive Cleavage C1->P1 P2 High Stability (potentially offset by retro-Michael reaction) C2->P2

Caption: Decision-making logic for choosing a thiol-reactive cross-linker based on the desired linkage property.

The reaction of a pyridyl disulfide with a thiol is a disulfide exchange reaction, resulting in a new disulfide bond and the release of pyridine-2-thione. This is a reversible process, and the resulting disulfide bond can be cleaved by other thiols.

In contrast, the reaction of a maleimide with a thiol is a Michael addition, forming a stable thioether bond.[11][14] While the thioether bond itself is not cleavable by reducing agents, the succinimide ring is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[9] This is a critical consideration for in vivo applications.

MTS reagents react with thiols to form a disulfide bond and release methanesulfinic acid. This reaction is very fast and highly specific for thiols.[5]

Conclusion

For researchers and drug development professionals, the selection of a disulfide cross-linking agent is a critical step that influences the stability, efficacy, and safety of the resulting bioconjugate. While 4-disulfanylmorpholine is an effective sulfur donor for industrial applications at high temperatures, its properties are not suited for the delicate requirements of bioconjugation.

In contrast, maleimides, pyridyl disulfides, and methanethiosulfonates have been extensively developed and characterized for their utility in creating well-defined bioconjugates under physiological conditions. Pyridyl disulfides and MTS reagents are the go-to choices for creating cleavable disulfide linkages, with MTS offering significantly faster reaction kinetics. Maleimides, while forming stable thioether bonds, present a more complex stability profile in vivo due to the potential for retro-Michael addition, a factor that must be carefully managed in the design of long-circulating biotherapeutics. The experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions in selecting the optimal cross-linking strategy for their specific needs.

References

  • Interchim. (n.d.). MTS reagents. Retrieved from [Link]

  • Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • Zhang, D., et al. (2018). Manipulation of Glutathione-Mediated Degradation of Thiol–Maleimide Conjugates.
  • Ataman Kimya. (n.d.). 4,4-DITHIODIMORPHOLINE. Retrieved from [Link]

  • Haz-Map. (n.d.). 4,4'-Dithiodimorpholine. Retrieved from [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable linkers for dynamic thiol-based bioconjugation strategies.
  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.
  • Francisco, J. A., et al. (2001). New coupling reagents for the preparation of disulfide cross-linked conjugates with increased stability.
  • PubMed. (2001). New Coupling Reagents for the Preparation of Disulfide Cross-Linked Conjugates With Increased Stability. Retrieved from [Link]

Sources

Comparative

Benchmarking 4-Disulfanylmorpholine Efficacy in Radical Reactions: A Comparative Guide

Executive Summary In the realm of polymer cross-linking and radical-mediated sulfur transfer, achieving a balance between processing safety (scorch delay) and final network stability is a persistent challenge. 4-Disulfan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of polymer cross-linking and radical-mediated sulfur transfer, achieving a balance between processing safety (scorch delay) and final network stability is a persistent challenge. 4-Disulfanylmorpholine (and its symmetric derivative, 4,4'-dithiodimorpholine or DTDM) has emerged as a premier sulfur donor in semi-effective (semi-EV) and effective vulcanization (EV) systems. This guide benchmarks its efficacy against traditional radical precursors, providing a mechanistic analysis and self-validating experimental protocols for drug development professionals and polymer scientists.

Mechanistic Causality: The Dual-Action Radical System

To understand why 4-disulfanylmorpholine outperforms conventional sulfur donors, we must analyze the causality of its thermal degradation. Upon heating (>140°C), the weak S–N and S–S bonds undergo homolytic cleavage. This generates a highly controlled, dual-action radical flux:

  • Thiyl Radicals ( ∙S−S−R ) : These sulfur-centered radicals propagate the cross-linking reaction by abstracting allylic hydrogens from the polymer backbone. The resulting macroradicals recombine with sulfur to form predominantly mono- (–S–) and di-sulfidic (–S–S–) bridges. These short linkages have higher bond dissociation energies than polysulfidic chains, drastically enhancing the thermal and oxygen aging resistance of the matrix . Furthermore, thiolate anions can react with thiyl radicals to form stable disulfide species [1].

  • Morpholinyl Radicals ( ∙NR2​ ) : Unlike standard accelerators, these nitrogen-centered radicals act as transient scavengers. They delay premature cross-linking (scorch) by quenching early macroradicals. Eventually, they abstract protons to form secondary amines, which serve as in-situ antioxidants, protecting the final matrix from thermo-oxidative degradation [2].

This controlled radical generation allows for efficient crosslinking even in the presence of atmospheric oxygen, providing superior heat aging resistance compared to standard sulfur cures [3].

RadicalPathway Precursor 4-Disulfanylmorpholine (Radical Precursor) Homolysis Thermal Homolysis (ΔT > 140°C) Precursor->Homolysis Thiyl Thiyl Radical (•S-S-R) Homolysis->Thiyl S-N Bond Cleavage Morpholinyl Morpholinyl Radical (•NR2) Homolysis->Morpholinyl S-N Bond Cleavage Macroradical Macroradical (R•) Thiyl->Macroradical Initiates Antioxidant Amine Antioxidant (Scorch Delay) Morpholinyl->Antioxidant Radical Scavenging Polymer Polymer Matrix (R-H) Polymer->Macroradical H-Abstraction Crosslink Mono/Disulfide Crosslink (Thermally Stable) Macroradical->Crosslink Sulfur Transfer

Caption: Radical homolysis of 4-disulfanylmorpholine initiating cross-linking and scorch delay.

Comparative Benchmarking

When engineering a radical reaction for cross-linking, the choice of precursor dictates the network topology:

  • Elemental Sulfur ( S8​ ) : The traditional approach. It generates polysulfidic chains (– Sx​ –, where x>3 ). While this provides high initial dynamic flexibility, polysulfide bonds have low thermal stability. Under thermal stress, they revert, leading to severe degradation.

  • Tetramethylthiuram disulfide (TMTD) : An ultra-accelerator. TMTD generates radicals rapidly, yielding excellent mono-sulfidic networks. However, its rapid radical flux causes notoriously poor scorch safety, risking premature vulcanization during processing.

  • 4-Disulfanylmorpholine / DTDM : The optimal middle ground. It provides the thermal stability of mono/di-sulfidic networks (like TMTD) but with the extended scorch safety provided by the morpholinyl radical's scavenging effect [2].

Quantitative Performance Data

Data normalized for a standard natural rubber matrix compounded with 2.0 phr of the respective sulfur donor at 150°C.

Sulfur Donor / Radical PrecursorScorch Time ( ts2​ )Optimum Cure ( tc90​ )Predominant CrosslinkThermal Aging Retention (Tensile, 72h @ 100°C)
4-Disulfanylmorpholine (DTDM) > 15 min 25 min Mono- / Di-sulfidic > 85%
Elemental Sulfur ( S8​ )5 min15 minPoly-sulfidic< 50%
TMTD (Ultra-accelerator)< 3 min10 minMono-sulfidic~ 75%

Self-Validating Experimental Protocol: Radical Efficacy & Cross-linking

To objectively benchmark 4-disulfanylmorpholine, we must quantify both the microscopic radical flux and the macroscopic rheological changes. This protocol is designed as a self-validating system : the spectroscopic data must linearly correlate with the physical torque data to confirm causality.

Phase 1: In-Situ Radical Trapping via EPR Spectroscopy

Causality: Sulfur-centered radicals are highly transient and EPR-silent at room temperature. We use 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap to capture and stabilize the thiyl and morpholinyl radicals for quantification.

  • Preparation : Dissolve 4-disulfanylmorpholine (10 mM) in anhydrous toluene. Add DMPO (50 mM) to the solution.

  • Thermal Activation : Inject the solution into an EPR quartz capillary tube and insert it into the EPR cavity. Heat the cavity to 150°C.

  • Data Acquisition : Record the EPR spectra using a microwave power of 2.0 mW and a modulation amplitude of 1.0 G.

  • Validation Check : Run a parallel control at 25°C. The baseline must remain flat (no radical generation). At 150°C, the appearance of a distinct multi-line spectrum confirms homolysis. Deconvolute the spectrum to identify the specific hyperfine splitting constants ( aN​ , aH​ ) corresponding to the DMPO-thiyl and DMPO-morpholinyl adducts.

Phase 2: Rheometric Cure Kinetics & Network Validation

Causality: We must prove that the radical flux observed in Phase 1 directly translates to thermally stable covalent cross-links, rather than physical entanglements.

  • Compounding : Mill a standard elastomer matrix with 2.0 phr of 4-disulfanylmorpholine.

  • Rheometry : Place 5g of the compound into a Moving Die Rheometer (MDR). Run the isothermal test at 150°C for 30 minutes. Record the scorch time ( ts2​ ) and maximum torque ( MH​ ).

  • Swelling Assay : Extract the cured sample and immerse it in toluene for 72 hours to reach equilibrium swelling. Calculate the absolute chemical cross-link density ( ν ) using the Flory-Rehner equation.

  • Validation Check (Closed-Loop) : The macroscopic cross-link density ( ν ) determined via the Flory-Rehner method must linearly correlate with the rheometric torque difference ( ΔM=MH​−ML​ ). A deviation >5% indicates premature radical quenching by impurities, requiring matrix reformulation.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Disulfanylmorpholine for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Disulfanylmorpholine (also known as 4,4'-dithiodimorpholine), a compound commonly used in various industrial and research applications. By understanding the chemical principles behind its degradation, laboratory personnel can ensure the safe and effective neutralization of this hazardous substance.

Understanding the Hazard: The Chemical Profile of 4-Disulfanylmorpholine

4-Disulfanylmorpholine is classified as a hazardous substance with multiple risk factors that necessitate careful handling and disposal.[1][2] Its primary hazards include:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes can lead to respiratory irritation.[1][2]

  • Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects, making its release into the environment a significant concern.[1][2]

Due to these hazards, direct disposal of 4-Disulfanylmorpholine into standard waste streams or sanitary sewers is strictly prohibited.[1] The primary goal of the following procedures is to chemically transform the compound into less hazardous, water-soluble byproducts that can be managed through a standard laboratory waste protocol.

The Chemistry of Degradation: Targeting the Disulfide and Sulfenamide Bonds

The structure of 4-Disulfanylmorpholine contains two key functional groups that are susceptible to chemical cleavage: a disulfide bond (-S-S-) and two sulfenamide-like structures (morpholine ring attached to sulfur). Information from various sources indicates that this compound undergoes decomposition in the presence of acids, bases, oxidizing agents, and reducing agents. These reactions provide the basis for the following laboratory-scale disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1][2]

  • Ventilation: All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[1]

Step-by-Step Disposal Protocols

Two primary methods for the chemical degradation of 4-Disulfanylmorpholine are presented below: oxidative degradation and alkaline hydrolysis. These methods are designed to be performed on a small, laboratory scale.

Method 1: Oxidative Degradation using Sodium Hypochlorite

This method utilizes a common and inexpensive laboratory reagent, sodium hypochlorite (household bleach), to cleave the disulfide bond and oxidize the sulfur atoms.

Experimental Protocol:

  • Preparation: In a suitable glass container (e.g., a beaker or Erlenmeyer flask) of appropriate size to allow for stirring and potential gas evolution, weigh the 4-Disulfanylmorpholine waste. For every 1 gram of waste, add 20 mL of a 10% sodium hypochlorite solution (household bleach is typically 5-6% and can be used, but the volume should be doubled).

  • Reaction: Place the container on a magnetic stir plate in a chemical fume hood and begin stirring. The reaction is expected to be exothermic, so it is advisable to have an ice bath on hand to cool the reaction vessel if necessary.

  • Monitoring: Continue stirring the mixture at room temperature for a minimum of 2 hours. The solid 4-Disulfanylmorpholine should dissolve as the reaction progresses.

  • Quenching: After 2 hours, cautiously add a 10% aqueous solution of sodium bisulfite to the reaction mixture until the excess oxidizing agent is neutralized. This can be tested with potassium iodide-starch paper (a blue-black color indicates the presence of an oxidizing agent).

  • Final Disposal: The resulting solution, containing morpholine derivatives and inorganic salts, should be neutralized to a pH between 6 and 8 with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). This final solution can then be collected in an aqueous hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.

Causality of Experimental Choices:

  • Sodium hypochlorite is a strong oxidizing agent that effectively cleaves the disulfide bond and oxidizes the sulfur atoms to less noxious sulfate ions.

  • The use of a fume hood is critical due to the potential release of chlorine gas and other volatile byproducts.

  • The quenching step with sodium bisulfite is a necessary safety measure to neutralize any unreacted bleach, preventing unwanted reactions in the waste container.

Method 2: Alkaline Hydrolysis

This method leverages the instability of the sulfenamide-like bond in the presence of a strong base to break down the molecule.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-Disulfanylmorpholine waste. For every 1 gram of waste, add 20 mL of a 2M sodium hydroxide solution.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle.

  • Monitoring: Maintain the reflux with stirring for at least 4 hours. The solid should dissolve, and the solution may change color.

  • Cooling and Neutralization: After the reaction is complete, turn off the heat and allow the solution to cool to room temperature. Carefully neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl). This should be done in an ice bath to manage the heat of neutralization.

  • Final Disposal: The neutralized solution, containing morpholine and inorganic sulfur salts, should be collected in an aqueous hazardous waste container for disposal through your institution's EHS department.

Causality of Experimental Choices:

  • The strong alkaline conditions facilitate the nucleophilic attack on the sulfur atoms, leading to the cleavage of the S-N and S-S bonds.

  • Heating the reaction mixture increases the rate of hydrolysis, ensuring complete degradation in a reasonable timeframe.

  • Neutralization is crucial before final disposal to comply with waste management regulations and to ensure the safety of personnel handling the waste.

Data Summary for Disposal Procedures

ParameterOxidative Degradation (Sodium Hypochlorite)Alkaline Hydrolysis (Sodium Hydroxide)
Reagent 10% Sodium Hypochlorite2M Sodium Hydroxide
Reagent Volume 20 mL per 1 g of waste20 mL per 1 g of waste
Reaction Time 2 hours4 hours
Temperature Room Temperature (cool if necessary)80-90 °C (reflux)
Quenching Agent 10% Sodium BisulfiteNot applicable
Final pH 6 - 86 - 8

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Disulfanylmorpholine.

DisposalWorkflow 4-Disulfanylmorpholine Disposal Workflow cluster_prep Preparation & Safety cluster_methods Chemical Degradation cluster_post_treatment Post-Treatment & Final Disposal start Start: 4-Disulfanylmorpholine Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood choose_method Choose Degradation Method fume_hood->choose_method oxidation Method 1: Oxidative Degradation (Sodium Hypochlorite) choose_method->oxidation Fast, Room Temp. hydrolysis Method 2: Alkaline Hydrolysis (Sodium Hydroxide) choose_method->hydrolysis Requires Heat quench Quench Excess Oxidant (if applicable) oxidation->quench neutralize Neutralize to pH 6-8 hydrolysis->neutralize quench->neutralize collect_waste Collect in Labeled Aqueous Hazardous Waste Container neutralize->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs end End: Safe Disposal contact_ehs->end

Caption: Workflow for the safe disposal of 4-Disulfanylmorpholine.

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of 4-Disulfanylmorpholine is a critical responsibility for all laboratory personnel. By following the detailed procedures outlined in this guide, researchers can effectively neutralize this hazardous compound, ensuring the safety of themselves and their colleagues, and minimizing the impact on the environment. It is essential to remember that these procedures are intended for small-scale laboratory use and should always be performed with a thorough understanding of the underlying chemical principles and with strict adherence to all institutional safety protocols.

References

  • Ataman Kimya. (n.d.). 4,4'-DITHIODIMORPHOLINE (DTDM). Retrieved from [Link]

  • LookChem. (n.d.). 4,4'-Dithiodimorpholine Safety Data Sheets(SDS). Retrieved from [Link]

  • LookChem. (n.d.). 4,4'-Dithiodimorpholine Safety Data Sheets(SDS). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4,4'-DITHIODIMORPHOLINE (DTDM). Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4,4'-DITHIODIMORPHOLINE (DTDM). Retrieved from [Link]

  • LookChem. (n.d.). 4,4'-Dithiodimorpholine Safety Data Sheets(SDS). Retrieved from [Link]

Sources

Handling

Operational Safety &amp; PPE Guide: Handling 4-Disulfanylmorpholine

As drug development professionals and formulation scientists, we frequently handle reactive sulfur donors. When designing an experimental workflow involving 4-Disulfanylmorpholine or its derivatives, safety cannot be a s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and formulation scientists, we frequently handle reactive sulfur donors. When designing an experimental workflow involving 4-Disulfanylmorpholine or its derivatives, safety cannot be a secondary consideration. The very chemical properties that make these compounds valuable—specifically, their labile sulfur-nitrogen (S-N) bonds—also make them potent sensitizers, respiratory irritants, and severe environmental hazards[1][2].

This guide provides a self-validating, step-by-step operational framework for handling these compounds, ensuring that every piece of Personal Protective Equipment (PPE) and every handling protocol is grounded in mechanistic chemical causality.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To build a robust safety protocol, we must first understand the causality behind the chemical's behavior:

  • Dermal Sensitization (Sub-category 1A): The S-N bond in morpholine-sulfur derivatives is highly susceptible to hydrolysis in the presence of moisture, such as human sweat. Upon cleavage on the skin, it releases reactive sulfur species and morpholine. Morpholine is a severe irritant, and repeated dermal exposure leads to irreversible skin sensitization[3]. Causality-Driven Control: Standard latex is insufficient; impermeable nitrile or neoprene barriers are mandatory to prevent moisture-mediated absorption[1][3].

  • Respiratory Irritation (Category 3 STOT): Supplied as a dry crystalline powder, handling inherently generates micro-particulates[1]. Inhalation deposits these particulates into the aqueous mucosal lining of the respiratory tract, leading to localized hydrolysis, bronchitis-like symptoms, and severe upper respiratory irritation[3][4]. Causality-Driven Control: Complete prevention of dust aerosolization via Local Exhaust Ventilation (LEV) and particulate filtration[1].

  • Aquatic Toxicity (Chronic Category 2): These compounds are highly toxic to aquatic life with long-lasting environmental effects[1]. Causality-Driven Control: Zero-discharge policies for sink washings; all effluent must be captured and incinerated[3][5].

Quantitative Safety Parameters & PPE Specifications

The following table summarizes the quantitative data and physical properties that dictate our PPE selection and operational boundaries.

ParameterValue / SpecificationOperational Rationale
Chemical Identity 4-Disulfanylmorpholine (CAS: 876274-48-5) / DTDM (CAS: 103-34-4)Identifies the specific morpholine-sulfur derivatives covered by this safety protocol[2].
Physical State Dry Powder / Large CrystalsPresents a significant aerosolization and inhalation hazard during mechanical transfer[1].
Active Sulfur Content ~27%High reactivity necessitates the use of non-sparking tools to prevent electrostatic dust ignition[1].
Glove Material Nitrile or Neoprene (≥0.11 mm thickness)Provides essential chemical resistance against lipophilic amines and prevents dermal sensitization[1][3].
Disposal Method Incineration with Flue Gas ScrubbingThermal decomposition generates toxic SOx and NOx gases, requiring active chemical scrubbing[1][4].

Mandatory Personal Protective Equipment (PPE) Ensembles

Before initiating any workflow involving 4-Disulfanylmorpholine, the following PPE ensemble must be verified and donned:

  • Respiratory Protection: In conditions where dust may be generated outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is required[3]. If handling bulk quantities, a Powered Air-Purifying Respirator (PAPR) is recommended.

  • Hand Protection: Double-gloving with chemical-impermeable nitrile or neoprene gloves. Gloves must be inspected for micro-tears and cleaned before removal to prevent secondary contamination[1][3].

  • Eye & Face Protection: Tight-fitting chemical safety goggles. Safety glasses with side shields are insufficient due to the risk of airborne dust settling into the eyes[3].

  • Body Protection: A fully buttoned Tyvek lab coat or an impervious apron. Contaminated work clothing must not be allowed out of the workplace and must be laundered prior to reuse[5].

Step-by-Step Operational Methodologies

Protocol A: Safe Weighing and Transfer

Objective: Prevent dust aerosolization and electrostatic discharge during material handling.

  • Ventilation Verification: Ensure the chemical fume hood or Local Exhaust Ventilation (LEV) is operational with a face velocity between 80-100 fpm. All handling must occur within this controlled zone[3].

  • Tool Selection: Equip the workspace with grounded, non-sparking spatulas. Morpholine disulfide dusts can form explosive mixtures in the air, making electrostatic discharge a critical risk[1].

  • Material Transfer: Slowly transfer the crystalline powder from the primary container to the weighing boat. Keep the transfer distance as short as possible to minimize aerosolization. Do not drop the powder from a height.

  • Secondary Containment: Place the weighing boat inside a secondary containment tray before moving it from the balance to the reaction vessel.

  • Sealing: Tightly close the primary container immediately after use and store it in a cool, dry, well-ventilated area away from incompatible materials[1][5].

Protocol B: Spill Response and Decontamination

Objective: Contain environmental release and neutralize exposure risks safely.

  • Isolation & Evacuation: Immediately evacuate non-essential personnel from the spill area. Eliminate all sources of ignition and ensure maximum room ventilation[1][5].

  • Dry Containment: Do not use water initially, as it may spread the chemical into floor drains and facilitate environmental release[3].

  • Collection: Use spark-proof tools to carefully sweep up the adhered material, or utilize a HEPA-filtered vacuum[1][4]. Avoid aggressive dry sweeping that creates dust clouds.

  • Surface Decontamination: Once the bulk solid is removed, wash the affected surfaces with copious amounts of soap and water. Critical: Use absorbent pads to capture the wash water; do not let the effluent enter the drain[1][3].

  • Waste Packaging: Place all collected solids, absorbent pads, and contaminated PPE into a clearly labeled, sealable hazardous waste container for specialized disposal[1].

Disposal & Environmental Containment Plan

Because 4-Disulfanylmorpholine is classified as Toxic to Aquatic Life with Long Lasting Effects (H411), strict adherence to disposal regulations is non-negotiable[1][3].

  • Zero Drain Discharge: Under no circumstances should the chemical or its aqueous washings be discharged into the sewer system[1][5].

  • Destruction Protocol: The material must be disposed of by removal to a licensed chemical destruction plant.

  • Incineration Requirements: Disposal must be conducted via controlled incineration equipped with flue gas scrubbing. This is mandatory because the thermal decomposition of morpholine derivatives yields highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[1][4][5].

Workflow Visualization

Saftey_Workflow Start 4-Disulfanylmorpholine Handling H1 Dust Aerosolization (Inhalation Hazard) Start->H1 H2 Dermal Exposure (Sensitization) Start->H2 H3 Environmental Release (Aquatic Toxicity) Start->H3 P1 LEV / Fume Hood + N95/P100 Respirator H1->P1 P2 Double Nitrile Gloves + Tyvek Suit H2->P2 P3 Secondary Containment + Zero Drain Discharge H3->P3 A1 Non-Sparking Transfer P1->A1 P2->A1 P3->A1 A2 Soap & Water Decon A1->A2 A3 Incineration & Scrubbing A2->A3

Fig 1: Logical workflow mapping hazards to PPE and operational disposal protocols.

References

  • ChemicalBook, "4,4'-Dithiodimorpholine - Safety D
  • LookChem, "4,4'-Dithiodimorpholine Safety D
  • HB Chemical, "Safety D
  • Ataman Kimya, "4,4'-DITHIODIMORPHOLINE (DTDM)",
  • Stobec, "Safety D
  • Zhengzhou Chunqiu Chemical Co., "4-二硫基吗啉_CAS:876274-48-5",

Sources

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